Product packaging for Sudan I-d5(Cat. No.:CAS No. 752211-63-5)

Sudan I-d5

Cat. No.: B589186
CAS No.: 752211-63-5
M. Wt: 253.31 g/mol
InChI Key: MRQIXHXHHPWVIL-RCQSQLKUSA-N
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Description

Sudan I-d5, with the CAS Number 752211-63-5, is a deuterated analog of the azo dye Sudan I, serving as a crucial internal standard in analytical chemistry. Its primary research application is the precise identification and quantification of banned Sudan dyes (e.g., Sudan I, II, III, IV) in various matrices using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . The incorporation of five deuterium atoms creates a distinct mass shift that allows researchers to correct for losses during sample preparation and matrix effects, thereby ensuring highly accurate and reliable results in complex samples like animal tissues, eggs, and chili powder . Using an internal standard like this compound is essential for compliance monitoring, as Sudan I is a classified carcinogen and mutagen, and its use as a food colorant is prohibited in many regions, including the United States and the European Union . This compound is supplied as a neat, high-purity material and is suitable for use with both GC and HPLC techniques . This compound is for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O B589186 Sudan I-d5 CAS No. 752211-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQIXHXHHPWVIL-RCQSQLKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746791
Record name (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752211-63-5
Record name (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 752211-63-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of Sudan I-d5 in Ensuring Food Safety: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sudan I, a synthetic azo dye, is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) and is prohibited for use as a food additive in numerous countries, including the United States and the European Union.[1][2] Despite the ban, its low cost and vibrant color have led to its illegal use in various food products, particularly spices like chili and curry powder, as well as palm oil, to enhance their appearance.[3][4][5] This illicit use poses a significant public health risk, necessitating robust and accurate analytical methods for its detection and quantification in complex food matrices. This technical guide delves into the critical role of Sudan I-d5, a deuterated stable isotope of Sudan I, in the precise analysis of this banned dye, ensuring the safety of the food supply.

The Challenge of Food Matrix Complexity

Food matrices are inherently complex, containing a wide array of compounds such as fats, proteins, pigments, and other natural constituents. These components can significantly interfere with the analysis of target analytes like Sudan I, a phenomenon known as the "matrix effect." Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification and potentially false-negative results.[6] This makes the reliable determination of trace levels of Sudan I a considerable analytical challenge.

Isotope Dilution Mass Spectrometry: The Gold Standard

To overcome the challenges posed by matrix effects, isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the accurate quantification of contaminants in complex samples.[7][8] This technique relies on the use of a stable isotope-labeled internal standard, which is a form of the target analyte where one or more atoms have been replaced with a heavier isotope. For the analysis of Sudan I, the deuterated analogue, this compound (1-(phenyl-d5-azo)-2-naphthol), serves as the ideal internal standard.[3][8][9]

The Principle of Isotope Dilution with this compound

This compound is chemically identical to Sudan I, meaning it exhibits the same physicochemical properties, including extraction efficiency, chromatographic retention time, and ionization behavior.[10] However, due to the presence of five deuterium atoms on the phenyl ring, it has a higher molecular weight, allowing it to be distinguished from the native Sudan I by a mass spectrometer.

The core principle of IDMS using this compound involves adding a known amount of the labeled standard to the food sample at the beginning of the analytical procedure.[7][9] The this compound acts as a surrogate for the native Sudan I throughout the entire workflow, including extraction, cleanup, and instrumental analysis. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the native Sudan I to that of the known amount of added this compound, an accurate and precise quantification of the Sudan I concentration in the original sample can be achieved, effectively compensating for matrix effects and variations in recovery.[10]

Analytical Workflow for Sudan I Determination using this compound

The following diagram illustrates a typical workflow for the analysis of Sudan I in food samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sudan_I_Analysis_Workflow Sample Food Sample Homogenization Spiking Spiking with this compound (Internal Standard) Sample->Spiking Extraction Solvent Extraction (e.g., Acetonitrile) Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE or Filtration) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification by Isotope Dilution Analysis->Quantification Result Reporting of Sudan I Concentration Quantification->Result

Figure 1: General workflow for the analysis of Sudan I in food using this compound.

The Principle of Isotope Dilution Mass Spectrometry

The following diagram illustrates the fundamental principle of quantification using isotope dilution mass spectrometry.

Isotope_Dilution_Principle Sample Sample with Unknown Analyte (A) Mixture Mixture of A and A Sample->Mixture Standard Known Amount of Labeled Standard (A) Standard->Mixture MS Mass Spectrometer Mixture->MS Ratio Measure Ratio of A / A* MS->Ratio Concentration Calculate Concentration of A Ratio->Concentration

Figure 2: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

While specific parameters may vary depending on the food matrix and instrumentation, the following provides a general overview of a typical experimental protocol for the determination of Sudan I using this compound.

Sample Preparation and Extraction
  • Homogenization: A representative portion of the food sample (e.g., 1 gram of spice powder) is accurately weighed.[9]

  • Internal Standard Spiking: A precise volume of a standard solution of this compound (e.g., 20 µL of a 1 µg/mL solution) is added to the homogenized sample.[9]

  • Extraction: An appropriate organic solvent, most commonly acetonitrile, is added to the sample (e.g., 10 mL).[3][9] The mixture is then vigorously shaken or vortexed for a defined period (e.g., 10 minutes) to ensure efficient extraction of the dyes.[9]

  • Cleanup: The extract is then subjected to a cleanup step to remove interfering matrix components. This can be achieved through centrifugation to separate solid particles, followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).[1] For more complex matrices, solid-phase extraction (SPE) may be employed for a more thorough cleanup.[1]

LC-MS/MS Analysis

The cleaned extract is then injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the chromatographic separation of Sudan dyes.[11] A gradient elution with a mobile phase consisting of a mixture of acetonitrile and water (often with a small percentage of formic acid to improve ionization) is commonly employed.[6]

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode.[6] Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Sudan I and this compound.

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly enhances the performance of analytical methods for Sudan I detection. The following tables summarize typical quantitative data from various studies.

Table 1: LC-MS/MS Parameters for Sudan I and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) for QuantificationProduct Ion (m/z) for ConfirmationCollision Energy (eV)
Sudan I249.193.1156.031 / 15
This compound254.198.1161.0-

Note: Specific collision energies can vary between instruments and laboratories.

Table 2: Method Performance for Sudan I Analysis using this compound

Food MatrixRecovery (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Linearity (r²)Reference
Paprika93.8 - 115.2-0.125 (as lowest calibrator)>0.99[3]
Chili Powder87.7 - 94.0-0.25>0.99[6]
Spices-0.7--[1]
Chili Products--4-[11]

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry is indispensable for the accurate and reliable quantification of the banned carcinogenic dye Sudan I in complex food matrices. By effectively compensating for matrix effects and variations in sample preparation, this methodology provides the high level of confidence required for regulatory monitoring and ensures the protection of public health. The detailed protocols and performance data presented in this guide underscore the robustness and suitability of this approach for routine food safety analysis. For researchers and scientists in the field, the adoption of IDMS with isotopically labeled standards like this compound is a critical step towards safeguarding the integrity of our food supply.

References

An In-depth Technical Guide to Sudan I-d5: Chemical Structure, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I-d5 is the deuterated analog of Sudan I, a synthetic monoazo dye. While Sudan I has been used historically as a coloring agent in various industrial applications, its use in food products is prohibited in many countries due to its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC). This compound serves as a crucial internal standard for the accurate quantification of Sudan I in complex matrices, such as food and environmental samples, using mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and the metabolic and toxicological profile of this compound, with a focus on the underlying mechanisms of its biological activity.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol, is structurally identical to Sudan I, except for the substitution of the five hydrogen atoms on the phenyl ring with deuterium. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart.

Table 1: Physicochemical Properties of this compound and Sudan I

PropertyThis compoundSudan IReference(s)
Molecular Formula C₁₆H₇D₅N₂OC₁₆H₁₂N₂O[1][2]
Molecular Weight 253.31 g/mol 248.28 g/mol [1][3]
CAS Number 752211-63-5842-07-9[1][3]
Appearance Orange to red or brown powder/crystalsOrange to red or brown powder/crystals[4]
Melting Point Not explicitly reported, expected to be similar to Sudan I129-134 °C[3][4]
Boiling Point Not explicitly reported, expected to be similar to Sudan I~391.35 °C (estimated)[3]
Solubility Soluble in organic solvents such as ethanol, acetone, benzene, and chloroform. Slightly soluble in DMSO and ethyl acetate. Insoluble in water.Soluble in organic solvents such as ethanol, acetone, benzene, and chloroform. Slightly soluble in DMSO and ethyl acetate. Insoluble in water.[3][5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of Sudan I, involving a two-step diazotization and coupling reaction. A general protocol is described below.[7]

Workflow for the Synthesis of this compound

aniline_d5 Aniline-d5 na_no2_hcl NaNO₂ / HCl 0-5 °C aniline_d5->na_no2_hcl Diazotization diazonium_salt Benzenediazonium-d5 chloride na_no2_hcl->diazonium_salt sudan_i_d5 This compound diazonium_salt->sudan_i_d5 Azo Coupling naphthol 2-Naphthol naoh NaOH solution naphthol->naoh naoh->sudan_i_d5

Caption: General workflow for the synthesis of this compound.

Step 1: Diazotization of Aniline-d5

  • Dissolve aniline-d5 in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) to the aniline-d5 solution while maintaining the low temperature and stirring continuously. This reaction forms the benzenediazonium-d5 chloride salt.

Step 2: Azo Coupling with 2-Naphthol

  • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (NaOH).

  • Cool the 2-naphthol solution in an ice bath.

  • Slowly add the cold benzenediazonium-d5 chloride solution to the 2-naphthol solution with constant stirring.

  • A colored precipitate of this compound will form. The reaction mixture is typically stirred for a period to ensure complete reaction.

  • The product is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Analytical Methodology: HPLC-MS/MS

This compound is primarily used as an internal standard for the quantification of Sudan I in various samples. A common analytical technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow for Sudan I Analysis using this compound

sample Sample Preparation (e.g., food matrix) spike Spiking with This compound (Internal Standard) sample->spike extraction Solvent Extraction (e.g., acetonitrile) hplc HPLC Separation (e.g., C18 column) extraction->hplc spike->extraction msms MS/MS Detection (MRM mode) hplc->msms quantification Quantification msms->quantification

Caption: Workflow for the analysis of Sudan I using this compound as an internal standard.

Protocol Outline:

  • Sample Preparation: Homogenize the sample matrix (e.g., chili powder, sauce).

  • Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.

  • Extraction: Extract the analytes from the sample using a suitable organic solvent, such as acetonitrile, often with the aid of shaking or ultrasonication.[8]

  • Cleanup (Optional): Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be employed to remove interfering substances.

  • HPLC Separation: Inject the final extract into an HPLC system equipped with a C18 reversed-phase column. An isocratic or gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water is typically used to separate Sudan I and this compound from other matrix components.[9]

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Sudan I and this compound are monitored for high selectivity and sensitivity.

  • Quantification: The concentration of Sudan I in the original sample is calculated by comparing the peak area ratio of Sudan I to that of the known amount of this compound internal standard.

Table 2: Example HPLC and MS/MS Parameters

ParameterConditionReference(s)
HPLC Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[9][10]
Mobile Phase Acetonitrile/Methanol/Water mixtures[8][9]
Flow Rate 0.5 - 1.0 mL/min[9][11]
Injection Volume 10 - 20 µL[10][11]
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode[8]
MS/MS Mode Multiple Reaction Monitoring (MRM)[12]

Metabolism and Toxicology

The metabolism and toxicology of this compound are expected to be very similar to that of Sudan I. The deuterium labeling is not expected to significantly alter the metabolic pathways, but it can sometimes lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at the deuterated sites.[13][14]

The metabolism of Sudan I is a critical factor in its carcinogenicity and primarily occurs in the liver. Two main pathways are involved: oxidative metabolism by cytochrome P450 (CYP) enzymes and peroxidases, and reductive cleavage of the azo bond.[15][16]

Metabolic Activation and Genotoxicity of Sudan I

cluster_activation Metabolic Activation cluster_genotoxicity Genotoxicity cluster_cellular_response Cellular Response sudan_i Sudan I cyp_peroxidase CYP Enzymes / Peroxidases sudan_i->cyp_peroxidase Oxidation reactive_metabolites Reactive Metabolites (e.g., benzenediazonium ion) cyp_peroxidase->reactive_metabolites dna DNA reactive_metabolites->dna Covalent Binding ros Reactive Oxygen Species (ROS) reactive_metabolites->ros Generation dna_adducts DNA Adducts (e.g., 8-(phenylazo)guanine) dna->dna_adducts oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage (Strand Breaks) oxidative_stress->dna_damage ddr DNA Damage Response (DDR) (ATM/ATR, p53 activation) dna_damage->ddr cell_cycle_arrest Cell Cycle Arrest ddr->cell_cycle_arrest apoptosis Apoptosis ddr->apoptosis senescence Cellular Senescence ddr->senescence

References

The Role of Sudan I-d5 as an Internal Standard in the Quantification of Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Sudan I-d5 as an internal standard for the accurate quantification of illegal azo dyes in various matrices, particularly in food products like spices. The use of isotopically labeled internal standards is crucial for correcting analytical variations, including matrix effects and analyte loss during sample preparation, thereby ensuring the reliability of quantitative results.

Introduction to Azo Dyes and the Need for Accurate Quantification

Azo dyes, such as Sudan I, II, III, and IV, are synthetic colorants used in various industries. However, their use in foodstuffs is prohibited due to their potential carcinogenic and genotoxic properties. Regulatory bodies worldwide have set strict action limits for these dyes in food products, necessitating sensitive and accurate analytical methods for their detection and quantification. The fraudulent use of these dyes to enhance the color of spices and other food products poses a significant public health risk.

The complexity of food matrices can interfere with the analytical signal of the target analytes, a phenomenon known as the matrix effect. To compensate for these interferences and for variations during the analytical process, an internal standard is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled standards, such as this compound, are considered the gold standard for this purpose as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement in mass spectrometry.

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known amount of a compound (the internal standard) to every sample, calibrator, and blank. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio normalization corrects for variations in sample preparation and instrument response.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Extraction Extraction of Analytes and Internal Standard Sample->Extraction IS Known amount of This compound (Internal Standard) IS->Extraction LC Chromatographic Separation Extraction->LC Extract MS Mass Spectrometric Detection LC->MS Response Measure Response of Analyte and Internal Standard MS->Response Ratio Calculate Response Ratio (Analyte/Internal Standard) Response->Ratio Quantification Quantify Analyte Concentration using Calibration Curve Ratio->Quantification

Figure 1: Logical workflow of the internal standard method for azo dye quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this analytical approach. The following sections outline a typical experimental workflow for the analysis of azo dyes using this compound as an internal standard, based on established methods.

Sample Preparation and Extraction

A generic and effective sample preparation procedure is essential for the reliable quantification of azo dyes. The following protocol is adapted from methods developed for the analysis of azo dyes in spices.

  • Sample Weighing: Weigh 1 gram of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the this compound internal standard solution (e.g., 1 µg/mL in acetonitrile) to the sample.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Extraction: Shake the tube vigorously for 10 minutes.

  • Phase Separation: Add 10 mL of water, shake again, and then centrifuge to separate the layers.

  • Final Extract Preparation: Filter the supernatant before injection into the LC-MS/MS system.

G Start Start Weigh Weigh 1g of homogenized sample Start->Weigh Spike Add 20µL of 1µg/mL This compound Weigh->Spike Add_ACN Add 10mL of Acetonitrile Spike->Add_ACN Shake1 Shake for 10 min Add_ACN->Shake1 Add_H2O Add 10mL of Water Shake1->Add_H2O Shake2_Centrifuge Shake and Centrifuge Add_H2O->Shake2_Centrifuge Filter Filter supernatant Shake2_Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject End End Inject->End

Figure 2: Experimental workflow for sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of azo dyes are typically performed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).

UPLC/HPLC Conditions:

ParameterValue
System ACQUITY UPLC I-Class with FTN Sample Manager
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Column Temperature 40 °C
Sample Temperature 20 °C
Injection Volume 2.5 µL
Mobile Phase A 0.1% Formic acid + 5 mM HCOONH4 in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Program A gradient is typically used, starting with a higher percentage of aqueous mobile phase to focus polar analytes, followed by a ramp to a higher percentage of organic mobile phase to elute the less polar azo dyes. A common run time is around 14 minutes.

Mass Spectrometry Conditions:

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte—one for quantification and one for confirmation.

ParameterValue
Ionization Mode Electrospray Ionization (ESI) in positive mode is generally suitable for azo dyes.
Ion Source Temperature Optimized for the specific instrument and analytes, for example, 450°C.
MRM Transitions Specific precursor-to-product ion transitions are selected for each azo dye and the internal standard.

Quantitative Data and Method Performance

The use of this compound as an internal standard has been shown to yield excellent results in terms of recovery, precision, and accuracy.

Table 1: MRM Transitions and MS Parameters for Sudan I and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
Sudan I249.1156.0 0.041
93.00.041
This compound254.1161.1 0.041
98.10.041

Quantification ions are in bold.

Table 2: Validation Results for the Determination of Azo Dyes in Paprika using this compound as an Internal Standard

AnalyteMean Recovery (%)Within-Laboratory Repeatability (RSDr, %)Within-Laboratory Reproducibility (RSDRL, %)
Dimethyl Yellow101.44.34.3
Orange II100.97.77.7
Para Red103.03.13.1
Rhodamine93.84.94.9
Sudan I105.12.42.4
Sudan II106.61.81.8
Sudan III105.12.82.8
Sudan IV104.93.03.0
Sudan Orange G115.23.73.7
Sudan Red 7B105.00.81.6
Sudan Red B101.92.62.6

Data adapted from Waters Corporation Application Note.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Azo Dyes

AnalyteLOD (µg/kg)LOQ (µg/kg)
Sudan I0.060.19
Sudan II0.060.19
Sudan III0.070.23
Sudan IV0.070.23
Sudan Orange G0.070.23

Data from a study on various azo dye adulterants.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of illegal azo dyes in complex matrices. The detailed protocols and performance data presented in this guide demonstrate the effectiveness of this methodology in meeting the stringent requirements for food safety analysis. The implementation of such validated methods is essential for regulatory monitoring and ensuring the safety of the food supply.

Technical Guide: Sudan I-d5 Analytical Standard for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, availability, and application of the Sudan I-d5 analytical standard. This deuterated internal standard is crucial for the accurate quantification of Sudan I and other related azo dyes in various matrices, particularly in food safety and quality control applications.

Commercial Suppliers and Availability

The this compound analytical standard is available from several reputable chemical suppliers specializing in reference materials. Availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCatalog NumberCAS NumberWebsite
Sigma-Aldrich (Merck) This compound analytical standard34184752211-63-5--INVALID-LINK--
Santa Cruz Biotechnology, Inc. This compoundsc-214693752211-63-5--INVALID-LINK--
HPC Standards GmbH D5-Sudan I679682752211-63-5--INVALID-LINK--
WITEGA Laboratorien D5-Sudan I752211-63-5--INVALID-LINK--

Data Presentation

The following table summarizes the key quantitative data for the this compound analytical standard. Lot-specific data, including exact purity and isotopic enrichment, can be found on the Certificate of Analysis (COA) provided by the supplier.

ParameterValueReference
Chemical Formula C₁₆H₇D₅N₂O[1]
Molecular Weight 253.31 g/mol [1]
CAS Number 752211-63-5
Synonyms 1-(Phenylazo-d5)-2-naphthol
Chemical Purity > 99%[2]
Isotopic Abundance > 99% (Deuterium)[2]
Physical Format Neat (Solid)
Storage Conditions 2-8°C, Protect from light[2]
Stability Stable for at least 12 months at 20°C when protected from light[2]

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the analysis of Sudan dyes in food products. The following is a representative experimental protocol for the analysis of Sudan dyes in spices.

Preparation of Internal Standard Stock and Working Solutions
  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:100 with acetonitrile. This working solution is then used to spike samples and calibration standards.

Sample Preparation (Extraction from Spices)
  • Weigh 1 g of the homogenized spice sample into a 50 mL polypropylene centrifuge tube.

  • Add a known volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard working solution to the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the mixture for 1 minute and then shake vigorously for 10 minutes.

  • Centrifuge the sample at 5000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both Sudan I and this compound. For this compound, a common transition is m/z 254 -> 156.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of Sudan dyes using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 1g of Spice Sample Spike_IS Spike with this compound Internal Standard (1 µg/mL) Sample->Spike_IS Add_Solvent Add 10 mL Acetonitrile Spike_IS->Add_Solvent Vortex_Shake Vortex and Shake Add_Solvent->Vortex_Shake Centrifuge Centrifuge Vortex_Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC_MSMS UHPLC-MS/MS Analysis Filter->HPLC_MSMS Quantification Quantification using Internal Standard Calibration HPLC_MSMS->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for Sudan dye analysis.

Signaling_Pathway_Concept cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Sudan I (in sample) Extraction Co-extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization Detection Mass Detection (MS/MS) Ionization->Detection Analyte_Signal Signal Response of Sudan I Detection->Analyte_Signal IS_Signal Signal Response of this compound Detection->IS_Signal Ratio Response Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Concentration Calculation Ratio->Concentration

Caption: Logic of internal standard quantification.

References

An In-depth Technical Guide to the Regulatory Status of Sudan Dyes in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the global regulatory landscape, toxicological profile, and analytical methodologies for the detection of Sudan dyes in food products. These synthetic, oil-soluble azo dyes, intended for industrial applications such as coloring plastics, oils, and waxes, have been illegally used to enhance the color of food products, posing a significant risk to public health.

Global Regulatory Prohibition

Sudan dyes (I, II, III, and IV) are universally banned from use as food additives by major regulatory bodies worldwide due to substantial evidence of their potential carcinogenicity and genotoxicity.[1][2][3][4] There is a global consensus that no level of these dyes is considered safe for human consumption, and therefore, no tolerable daily intake (TDI) has been established.[5]

Key regulatory stances include:

  • European Union (EU): The EU explicitly prohibits the use of Sudan dyes in foodstuffs.[5][6] Following the discovery of Sudan I in chili powder in 2003, the European Commission implemented emergency measures (Decision 2003/460/EC) requiring that imports of certain food products, like chili and curry powder, be accompanied by an analytical report certifying the absence of these dyes.[4][5][7][8]

  • United States: The U.S. Food and Drug Administration (FDA) does not permit Sudan dyes for use in food.[9][10] They are considered illegal and unsafe food additives.

  • Other Regions: Countries including China, Canada, Australia, and Hong Kong have also banned the use of Sudan dyes as food coloring agents.[11]

The International Agency for Research on Cancer (IARC), part of the World Health Organization (WHO), has classified Sudan I, II, III, and IV as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans" due to limited or inadequate evidence in humans but sufficient evidence in experimental animals.[9][11][12][13][14][15] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also deemed Sudan I unsafe for use in food based on toxicological evidence.[11]

Toxicological Profile and Health Risks

The primary health concern associated with Sudan dyes is their carcinogenicity and genotoxicity.[2][16][17] These dyes are not directly mutagenic but undergo metabolic activation in the body, leading to the formation of harmful compounds.

Upon ingestion, Sudan dyes are metabolized by two primary pathways:

  • Hepatic Metabolism: Liver enzymes, particularly the cytochrome P450 (CYP450) family, can oxidize Sudan dyes.[17][18] For instance, CYP1A1 catalyzes the oxidation of Sudan I, leading to the formation of reactive metabolites like the benzenediazonium cation, which can form DNA adducts.[18]

  • Azo Reduction by Gut Microbiota: The azo bond (-N=N-) of the dyes can be cleaved by azoreductase enzymes produced by intestinal microflora.[17][19][20] This reductive cleavage releases aromatic amines, some of which are known or suspected carcinogens (e.g., aniline).[5][18][19]

These reactive metabolites and aromatic amines can bind to DNA, forming adducts that can induce mutations and initiate the process of carcinogenesis.[4][18]

Toxicological Pathway of Sudan Dyes cluster_ingestion Ingestion cluster_metabolism Metabolism cluster_toxicity Cellular Toxicity Sudan Dye Sudan Dye Gut Microbiota Gut Microbiota Sudan Dye->Gut Microbiota Azo Reduction Liver (CYP450) Liver (CYP450) Sudan Dye->Liver (CYP450) Oxidation Aromatic Amines Aromatic Amines Gut Microbiota->Aromatic Amines Reactive Metabolites Reactive Metabolites Liver (CYP450)->Reactive Metabolites DNA Adducts DNA Adducts Aromatic Amines->DNA Adducts Reactive Metabolites->DNA Adducts Mutations Mutations DNA Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Metabolic activation of Sudan dyes leading to carcinogenesis.

Data Presentation

Table 1: Classification of Sudan Dyes by Health and Regulatory Agencies
DyeIARC ClassificationEU Classification (Directive 67/548/EEC)Health Hazard Notes
Sudan I Group 3Carcinogen Category 3, Mutagen Category 3Genotoxic carcinogen; oral intake can lead to the formation of carcinogenic amines like aniline.[5][10]
Sudan II Group 3Not explicitly listed, but metabolites are carcinogenicMetabolites include amines classified as Category 2 carcinogens.[5]
Sudan III Group 3Not explicitly listed, but metabolites are carcinogenicMetabolites include amines classified as Category 2 carcinogens.[5]
Sudan IV Group 3Not explicitly listed, but metabolites are carcinogenicMetabolites include amines classified as Category 2 carcinogens.[5]
Table 2: Reported Concentrations of Sudan Dyes in Contaminated Food Products
Food ProductDye(s) DetectedConcentration Range (mg/kg or µg/kg)Reference Region/Incident
Hot Chilli PowderSudan I2.8 - 3,500 mg/kgEuropean Union (2003)[5]
SpicesSudan I-IVLow mg/kg rangeGeneral findings[3]
Palm OilSudan IV150 - 24,000 µg/kg (ng/mL)USA (Washington, DC area)[14]
Red Chilli PepperSudan I, III, IV0.10, 0.04, 0.05 mg/kg respectivelyTurkey
Chilli/Curry ProductsSudan Dyes100 - 1000 mg/kg required for color impactGeneral estimate[3]
Table 3: Performance of Analytical Methods for Sudan Dye Detection
Analytical MethodMatrixLimit of Detection (LOD) RangeLimit of Quantification (LOQ) Range
HPLC-PDASauces0.2 - 0.5 mg/kg0.4 - 1 mg/kg
HPLC-PDASpices1.5 - 2 mg/kg3 - 4 mg/kg
HPLC-UVRed Chilli1.2 - 5.4 µg/kg4 - 18 µg/kg
LC-MS (Ion Trap)Spices0.02 - 0.1 mg/kgNot Specified
HPLC-DADAnimal Tissues/EggsNot Specified (CCα: 7.7–9.0 µg/kg)12.8 - 15.0 µg/kg
UPLC-MS/MSChili PowderNot SpecifiedCalibration range: 0.1 - 25 mg/kg
HPLC-DADTurmeric0.01 - 0.04 mg/kg0.04 - 0.12 mg/kg

Note: CCα (Decision Limit) is the concentration at and above which it can be concluded with a statistical certainty that a sample is non-compliant.

Analytical Methodologies

The detection of banned Sudan dyes in complex food matrices requires sensitive and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.[21]

Experimental Workflow for Sudan Dye Analysis Sample Food Sample (e.g., Spice, Oil) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup / Filtration (SPE or Syringe Filter) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-UV/DAD Analysis->HPLC Screening LCMS LC-MS/MS Analysis->LCMS Confirmation Data Data Acquisition & Quantification HPLC->Data LCMS->Data

General workflow for the analysis of Sudan dyes in food.
Experimental Protocol: Sample Preparation and Extraction

A simple liquid-solid extraction is commonly employed for spices and sauces.[1][3]

  • Objective: To extract Sudan dyes from the food matrix into a solvent suitable for chromatographic analysis.

  • Apparatus:

    • Analytical balance

    • 50 mL centrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.22 or 0.45 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Solvent mixture (e.g., acetone/dichloromethane/methanol 3:2:1, v/v/v for some applications)

  • Procedure (General method for spices):

    • Weigh 1.0 - 2.5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 - 30 mL of acetonitrile to the tube.[22]

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 10-30 minutes to ensure complete extraction.[7]

    • Centrifuge the mixture at high speed (e.g., 10,000 g) for 10 minutes to separate the solid matrix.[23]

    • Carefully collect the supernatant.

    • For cleaner samples, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a smaller volume of the mobile phase.[7][24]

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[23] For oily matrices like palm oil, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove lipids.[22][25]

Experimental Protocol: HPLC with UV/Diode Array Detection (HPLC-UV/DAD)

This method is suitable for screening and quantification at moderate concentration levels.

  • Objective: To separate and quantify individual Sudan dyes based on their chromatographic retention time and UV-Vis absorbance.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][26]

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 80:20, v/v) or Acetonitrile/Methanol (80:20, v/v).[24][26]

    • Flow Rate: 1.0 mL/min.[24][26]

    • Column Temperature: 40 °C.[24]

    • Injection Volume: 10 - 25 µL.[24]

    • Detection Wavelengths: DAD allows for simultaneous monitoring. Specific wavelengths are chosen near the absorbance maxima for each dye:

      • Sudan I: ~478 nm[26]

      • Sudan II: ~493 nm[9]

      • Sudan III: ~510 nm[26]

      • Sudan IV: ~520 nm[9][26]

      • A single wavelength, such as 506 nm, can also be used for simultaneous detection of multiple dyes.[24]

  • Quantification: Quantification is performed by creating a calibration curve using external standards prepared in a blank matrix extract to compensate for matrix effects.[26]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the confirmatory method of choice due to its high sensitivity and selectivity.[1][22]

  • Objective: To provide unambiguous identification and highly sensitive quantification of Sudan dyes, even at trace levels.

  • Instrumentation:

    • UPLC or HPLC system

    • Tandem quadrupole mass spectrometer (e.g., QQQ) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A high-efficiency reversed-phase C18 column (e.g., with particle sizes < 2 µm for UPLC).

    • Mobile Phase: A gradient elution is typically used.

      • Phase A: Water with 0.1% formic acid.[23]

      • Phase B: Acetonitrile or Methanol with 0.1% formic acid.[23]

    • Flow Rate: 0.3 - 0.5 mL/min.[23]

    • Injection Volume: 2 - 10 µL.[23]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Procedure: For each Sudan dye, the precursor ion ([M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific, characteristic product ions are monitored in the third quadrupole. At least two product ion transitions are monitored for each analyte to meet identification criteria set by regulatory bodies like the EU.

    • Example Transitions: Specific precursor/product ion pairs and collision energies must be optimized for each instrument and analyte.

  • Quantification: Stable isotope-labeled internal standards (e.g., Sudan I-d5) are often used to achieve the most accurate quantification by correcting for matrix effects and variations in instrument response.[27]

Conclusion

The regulatory status of Sudan dyes in food is unequivocal: they are banned globally due to their classification as potential genotoxic carcinogens. Their illegal use as colorants in products like spices and palm oil represents a significant food fraud and a direct threat to consumer health. The toxicological mechanism, involving metabolic activation to DNA-damaging aromatic amines, underscores the scientific basis for this prohibition. Robust, validated analytical workflows, primarily based on HPLC and LC-MS/MS, are essential for regulatory monitoring and enforcement, ensuring the integrity of the food supply chain and protecting public health.

References

The Crimson Shadow: A Technical Guide to the Discovery, Industrial Application, and Biological Impact of Sudan Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, synthesis, and industrial use of Sudan dyes. It provides a comprehensive overview of their physicochemical properties, toxicological profiles, and the analytical methods for their detection. The guide further delves into the molecular mechanisms of their metabolic activation, genotoxicity, and the cellular responses to the resulting DNA damage.

Discovery and History

Sudan dyes are a family of synthetic organic azo dyes, characterized by the presence of a diazene functional group (-N=N-) connecting aromatic rings. The discovery of azo dyes dates back to the mid-19th century, with the first synthesis of an azo dye, aniline yellow, by C. Mene in 1861. The development of diazo chemistry by Peter Griess in 1858 laid the foundation for the synthesis of a vast array of azo dyes with diverse colors and properties.

Sudan I, the parent compound of the Sudan dye family, was first synthesized in 1883 by Z. Roussin. Its synthesis involves a two-step diazotization and coupling reaction. Aniline is first diazotized with nitrous acid to form a diazonium salt, which is then coupled with 2-naphthol to produce the vibrant orange-red Sudan I dye. This straightforward and cost-effective synthesis process contributed to its widespread industrial adoption.

Initially, Sudan dyes were celebrated for their excellent solubility in nonpolar substances such as fats, oils, waxes, and hydrocarbon solvents. This property made them ideal for a variety of industrial applications, including the coloring of plastics, gasoline, floor and shoe polishes, and textiles. The production of these dyes peaked in the mid-20th century, with the United States producing significant quantities of Sudan I, II, III, and IV in 1974. However, growing concerns over their safety led to a decline in their use in certain applications and a complete ban in others, most notably in food products.

Physicochemical and Toxicological Properties

The physicochemical properties of Sudan dyes, such as their molecular weight, melting point, and solubility, are crucial for understanding their behavior in various matrices and for developing analytical detection methods. The following table summarizes key properties for the most common Sudan dyes.

Property Sudan I Sudan II Sudan III Sudan IV
CAS Number 842-07-9[1]3118-97-6[2]85-86-9[3]85-83-6[4]
Molecular Formula C₁₆H₁₂N₂O[1]C₁₈H₁₆N₂O[2]C₂₂H₁₆N₄O[3]C₂₄H₂₀N₄O[4]
Molecular Weight ( g/mol ) 248.28[1]276.33[2]352.39[5]380.44
Melting Point (°C) 131-133[1][6]156-158[7][8]199 (decomposes)[3]199[4]
Appearance Orange-red powder[6]Red to orange-brownish powderRed to reddish-brown powder[9]Reddish-brown crystals[4]
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene[1].Immiscible with water[10].Sparingly soluble in water; Soluble in ethanol, acetone[9].Insoluble in water; Soluble in organic solvents[11].

The toxicological profiles of Sudan dyes have been a subject of extensive research and regulatory scrutiny. The International Agency for Research on Cancer (IARC) has classified Sudan I, II, III, and IV as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans" due to limited or inadequate evidence in humans.[12][13][14][15][16] However, numerous animal studies have demonstrated their carcinogenic potential.[17] The primary concern stems from the metabolic activation of these dyes into reactive intermediates that can damage DNA.

Toxicological Parameter Sudan I Sudan II Sudan III Sudan IV
IARC Classification Group 3[15][18]Group 3[10][13][14]Group 3[19]Group 3[4]
Oral LD50 (rat) >5000 mg/kgNot available7060 mg/kg (as ethyl alcohol solution)[20]>5000 mg/kg

Industrial Applications

The lipophilic nature of Sudan dyes has led to their widespread use in coloring a variety of non-aqueous materials. Key industrial applications include:

  • Coloring of Waxes, Oils, and Fats: Used in the production of colored candles, polishes (shoe and floor), and various lubricants.

  • Plastics and Polymers: Incorporated into plastics to impart a range of red and orange hues.[16]

  • Solvents and Fuels: Used to color gasoline and other hydrocarbon solvents.[17]

  • Textiles: Employed in the dyeing of synthetic fabrics.

  • Staining: Utilized in microscopy for staining lipids and other sudanophilic biological samples.[4]

The use of Sudan dyes in food is strictly prohibited in many countries, including the United States and the European Union, due to their potential health risks.[18]

Experimental Protocols

The detection and quantification of Sudan dyes in various matrices, particularly in food products where they are illegal additives, are of paramount importance for public health. A variety of analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Sudan dyes in a sample matrix.

Methodology:

  • Sample Preparation:

    • For solid samples (e.g., spices), a representative portion is weighed and extracted with a suitable organic solvent such as acetonitrile or a mixture of methanol and chloroform.

    • Ultrasonication or Soxhlet extraction can be employed to enhance extraction efficiency.

    • For liquid samples (e.g., oils), a liquid-liquid extraction is performed using immiscible solvents.

    • The extract is then filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column.

    • A mobile phase consisting of a gradient of acetonitrile and water is commonly used to achieve separation of the different Sudan dyes.

    • The flow rate is typically maintained at around 1 mL/min.

  • Detection:

    • A UV-Vis detector is set to monitor the absorbance at the maximum absorption wavelength of each Sudan dye (typically in the range of 480-520 nm).

    • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentration standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide highly sensitive and specific detection and quantification of Sudan dyes.

Methodology:

  • Sample Preparation: The sample preparation is similar to that for HPLC analysis.

  • LC Separation: The chromatographic separation is performed as described for the HPLC method.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each Sudan dye, a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored.

    • This highly selective detection method minimizes matrix interference and provides unambiguous identification and quantification of the target analytes, even at very low concentrations.

Signaling Pathways and Molecular Mechanisms

The toxicity of Sudan dyes is primarily attributed to their metabolic activation into reactive species that can interact with cellular macromolecules, including DNA.

Metabolic Activation and Detoxification

Sudan dyes undergo complex metabolic transformations in the body, primarily in the liver. These pathways can be broadly categorized into activation and detoxification routes.

Metabolic_Pathway cluster_activation Metabolic Activation cluster_detoxification Detoxification Sudan Dye Sudan Dye Reactive Intermediates Reactive Intermediates Sudan Dye->Reactive Intermediates Peroxidases, CYP450s Detoxified Metabolites Detoxified Metabolites Sudan Dye->Detoxified Metabolites Azo Reduction DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Covalent Binding Excretion Excretion Detoxified Metabolites->Excretion Conjugation

Caption: Metabolic pathways of Sudan dyes.

Metabolic Activation: Enzymes such as peroxidases and cytochrome P450s (CYPs) can oxidize Sudan dyes, leading to the formation of highly reactive electrophilic intermediates. For instance, the metabolism of Sudan I can generate a reactive benzenediazonium ion.

Detoxification: A major detoxification pathway for Sudan dyes is the reductive cleavage of the azo bond, a reaction catalyzed by azoreductases present in the liver and gut microflora. This process breaks the dye molecule into smaller aromatic amines, which can then be further metabolized and excreted.

Genotoxicity and DNA Damage Response

The reactive intermediates generated during metabolic activation can covalently bind to DNA, forming bulky DNA adducts. This is a critical step in the initiation of carcinogenesis.

DNA_Damage_Response cluster_repair DNA Repair cluster_outcome Cellular Outcome Reactive Metabolite Reactive Metabolite DNA DNA Reactive Metabolite->DNA binds to DNA Adduct DNA Adduct DNA Damage DNA Damage DNA Adduct->DNA Damage NER Pathway NER Pathway DNA Damage->NER Pathway activates BER Pathway BER Pathway DNA Damage->BER Pathway activates Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest can lead to Apoptosis Apoptosis DNA Damage->Apoptosis can lead to Mutation Mutation DNA Damage->Mutation if unrepaired, leads to Repair Proteins Repair Proteins NER Pathway->Repair Proteins recruits BER Pathway->Repair Proteins recruits Repair Proteins->DNA Adduct excises Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Cellular response to Sudan dye-induced DNA damage.

The formation of bulky DNA adducts distorts the DNA double helix, which can interfere with essential cellular processes like transcription and replication. The cell recognizes this damage and activates DNA repair pathways. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing bulky adducts from DNA.[21][22] The Base Excision Repair (BER) pathway may also be involved in repairing some of the DNA damage caused by Sudan dye metabolites.[21]

If the DNA damage is extensive or the repair mechanisms are overwhelmed or faulty, the cell may undergo cell cycle arrest to allow more time for repair, or it may initiate apoptosis (programmed cell death) to eliminate the damaged cell. However, if the DNA adducts are not repaired before DNA replication, they can lead to mutations. The accumulation of mutations in critical genes, such as those controlling cell growth and division, can ultimately lead to the development of cancer.

Conclusion

Sudan dyes, while historically valuable for their industrial coloring properties, pose a significant health risk due to their potential carcinogenicity. Their metabolism can lead to the formation of reactive intermediates that cause genotoxic damage by forming DNA adducts. Understanding the physicochemical properties, metabolic pathways, and mechanisms of toxicity of Sudan dyes is crucial for risk assessment, the development of sensitive analytical methods for their detection, and for ensuring the safety of consumer products. Continued research in this area is essential for protecting public health and for the development of safer alternatives in industrial applications.

References

Methodological & Application

Application Note: Quantitative Analysis of Sudan Dyes in Food Matrices by LC-MS/MS Using Sudan I-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous determination and quantification of four Sudan dyes (Sudan I, II, III, and IV) in various food matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Sudan I-d5, for accurate quantification. Sample preparation involves a straightforward solvent extraction, applicable to a range of food products including spices, sauces, and oils. The described LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, with Limits of Quantification (LOQs) well below the action limits set by regulatory bodies. This method is suitable for routine monitoring of Sudan dyes in food safety and quality control laboratories.

Introduction

Sudan dyes are a group of synthetic, fat-soluble azo dyes primarily used for industrial purposes such as coloring plastics, oils, and waxes.[1] Due to their potential carcinogenicity and genotoxicity, the use of Sudan dyes as food additives is prohibited in many countries.[2][3] However, their low cost and vibrant color have led to fraudulent use in various food products like chili powder, curry, and sauces to enhance their appearance.[4]

To ensure consumer safety and regulatory compliance, sensitive and reliable analytical methods are crucial for the detection of these illegal dyes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to provide structural confirmation.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.[4][5] This application note provides a detailed protocol for the analysis of Sudan I, II, III, and IV in food matrices using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Sudan I, Sudan II, Sudan III, Sudan IV, and this compound analytical standards.

  • Sample Preparation: 0.45 µm syringe filters.

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Individually prepare stock solutions of Sudan I, II, III, IV, and this compound by dissolving 10 mg of each standard in 100 mL of acetonitrile. Store at 4°C in the dark.

  • Intermediate Mixed Standard Solution (1 µg/mL): Prepare a mixed standard solution containing Sudan I, II, III, and IV at a concentration of 1 µg/mL in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate mixed standard solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Each working standard should be fortified with the this compound internal standard at a constant concentration (e.g., 20 ng/mL).

Sample Preparation

The following is a general procedure for solid and liquid food matrices. Adjustments may be necessary depending on the specific sample.

  • Homogenization: Homogenize solid samples to a fine powder.

  • Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking with Internal Standard: Add a specific volume of the this compound stock solution (e.g., 20 µL of a 1 µg/mL solution) to each sample.[5][6]

  • Extraction: Add 10 mL of acetonitrile to the tube.[5][6]

  • Vortexing/Shaking: Vortex the tube for 1 minute and then shake for 10 minutes.[6]

  • Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes.[7]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid.[7][8]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]

    • Flow Rate: 0.4 mL/min.[8]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      • 0-1 min: 50% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 50% B for equilibration.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: MRM Transitions and Optimized MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Quantifier)
Sudan I249.193.1156.125
Sudan II277.1121.1106.119
Sudan III353.177.192.133
Sudan IV381.291.1224.132
This compound254.198.1156.125

Data synthesized from multiple sources.[2][10]

Table 2: Method Validation Data for Sudan Dyes in Spiked Chili Powder

AnalyteLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%) (at 10 µg/kg)RSD (%)
Sudan I>0.9950.030.1090.75.27
Sudan II>0.9960.010.0591.93.43
Sudan III>0.9940.0030.0186.35.50
Sudan IV>0.9950.010.0585.67.58

This table presents a summary of typical validation data obtained from various studies.[7][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Results sample 1. Homogenize and Weigh Sample (1g) add_is 2. Spike with this compound (Internal Standard) sample->add_is extract 3. Add Acetonitrile (10 mL) and Extract add_is->extract centrifuge 4. Centrifuge to Separate Solids extract->centrifuge filter 5. Filter Supernatant centrifuge->filter inject 6. Inject into LC-MS/MS filter->inject separate 7. Chromatographic Separation (C18 Column) inject->separate detect 8. MS/MS Detection (MRM Mode) separate->detect quantify 9. Data Processing and Quantification detect->quantify report Concentration of Sudan Dyes (µg/kg) quantify->report

Caption: Experimental workflow for Sudan dye analysis.

internal_standard_quantification cluster_analyte Analyte (Sudan Dye) cluster_is Internal Standard (this compound) analyte_peak Analyte Peak Area ratio Calculate Peak Area Ratio (Analyte / Internal Standard) analyte_peak->ratio is_peak Internal Standard Peak Area is_peak->ratio cal_curve Calibration Curve (Peak Area Ratio vs. Concentration) ratio->cal_curve concentration Determine Analyte Concentration cal_curve->concentration

References

Application Note: UHPLC-MS/MS Protocol for the Separation of Sudan Dyes with Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan dyes are synthetic, fat-soluble azo dyes used for industrial coloring of plastics, oils, waxes, and other materials. Due to their potential carcinogenicity, they are banned as food additives worldwide.[1][2][3] However, instances of illegal adulteration in foodstuffs like chili powder, paprika, and sauces to enhance their color persist, necessitating robust and sensitive analytical methods for their detection and quantification.[2][4] This application note details a comprehensive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of multiple Sudan dyes in food matrices. The use of stable isotope-labeled internal standards ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[4]

Experimental Protocol

This protocol provides a detailed methodology for the extraction and analysis of Sudan dyes from a solid food matrix (e.g., chili powder).

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Tetrahydrofuran (reagent grade), n-Hexane (reagent grade).

  • Standards: Reference standards of Sudan I, Sudan II, Sudan III, Sudan IV, Sudan Red G, Sudan Red 7B, Sudan Orange G, and Para Red. Isotope-labeled internal standards (e.g., Sudan I-d5, Sudan II-d6, Sudan III-d6, Sudan IV-d6).[5]

  • Solid Phase Extraction (SPE): C18 SPE cartridges.

  • Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, centrifuge, vortex mixer, nitrogen evaporator.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each Sudan dye and isotopic standard in acetonitrile. Store at 4°C in the dark.[2]

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all target Sudan dyes and a separate working internal standard solution in acetonitrile.

Sample Preparation
  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[5]

    • Add a known amount of the internal standard working solution.

    • Add 10 mL of acetonitrile.[2][6] For certain matrices, a mixture of tetrahydrofuran and methanol (4:1, v/v) can be used.[5]

    • Vortex vigorously for 1 minute and then shake for 30 minutes.

    • Centrifuge at >5000 x g for 10 minutes.[2][5]

    • Collect the supernatant.

  • Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) clean-up is recommended.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the extracted supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture.

    • Elute the analytes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

UHPLC-MS/MS Analysis
  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable.[6]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid[2]

    • B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 2-10 µL[2]

  • Column Temperature: 30°C[2]

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
5.03070
15.01585
16.01585
16.13070
20.03070
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 2: MRM Transitions for Sudan Dyes and Isotopic Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Sudan I249.1156.193.130
Sudan II277.1121.1156.130
Sudan III353.1162.193.150
Sudan IV381.1225.193.150
Sudan Red G279.1121.1156.130
Sudan Orange G215.1121.193.125
Para Red294.1156.193.130
This compound254.1156.198.130
Sudan II-d6283.1121.1162.130
Sudan III-d6359.1162.199.150
Sudan IV-d6387.1225.199.150

Note: Collision energies are instrument-dependent and may require optimization.[5]

Table 3: Typical Performance Data

AnalyteRetention Time (min)LOD (µg/kg)LOQ (µg/kg)
Sudan Orange G~4.50.3 - 1.50.9 - 5.0
Para Red~6.83.7 - 6.012.2 - 19.8
Sudan I~7.20.3 - 1.40.9 - 4.8
Sudan II~8.50.3 - 1.40.9 - 4.8
Sudan Red G~9.10.3 - 1.40.9 - 4.8
Sudan III~11.30.3 - 1.40.9 - 4.8
Sudan IV~12.50.3 - 1.40.9 - 4.8

LOD and LOQ values are indicative and can vary based on matrix and instrument sensitivity.[6]

Experimental Workflow Visualization

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (1g) istd Add Isotopic Standards sample->istd extraction Solvent Extraction (Acetonitrile) istd->extraction centrifuge Centrifugation (>5000 x g) extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup SPE Clean-up (C18) (Optional) supernatant->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute injection Inject into UHPLC reconstitute->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Isotopic Standards integration->quantification report Final Report quantification->report

Caption: Workflow for the UHPLC-MS/MS analysis of Sudan dyes.

Conclusion

The described UHPLC-MS/MS method provides a robust, sensitive, and accurate approach for the determination of Sudan dyes in various food matrices. The use of a C18 column with a gradient elution program allows for the effective separation of multiple Sudan dyes within a reasonable run time. Tandem mass spectrometry in MRM mode offers excellent selectivity and sensitivity, while the incorporation of isotopic standards ensures reliable quantification by correcting for matrix-induced signal suppression or enhancement. This method is well-suited for routine monitoring and quality control in food safety laboratories.

References

Application Notes and Protocols for Sudan Dye Testing in Spices and Chili Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of spices and chili powder for the detection of illegal Sudan dyes. The methodologies outlined are based on established scientific literature and are intended to ensure accurate and reliable analytical results.

Introduction

Sudan dyes are synthetic, fat-soluble azo dyes that are not permitted for use as food colorants due to their potential carcinogenicity.[1][2][3] Despite being banned in many countries, they have been illegally used to enhance the color of various food products, particularly spices and chili powder.[4][5] Robust and validated sample preparation methods are crucial for the effective monitoring and detection of these illicit dyes in food matrices.[6]

The complex nature of spice matrices, which contain various natural pigments and fatty compounds, presents a significant challenge for analysis.[4] Therefore, sample preparation protocols must effectively extract the target Sudan dyes while minimizing interferences from the matrix. This document details two primary methods for sample preparation: a direct solvent extraction and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, followed by instrumental analysis, typically High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors.[1][7][8]

Data Presentation

The following tables summarize quantitative data from various validated methods for the determination of Sudan dyes in spices.

Table 1: Recovery Rates of Sudan Dyes Using Different Extraction Methods

Sudan DyeSolvent Extraction with Acetonitrile (%)[4]QuEChERS Method (%)[8]Solvent Extraction with Acetone/Dichloromethane/Methanol (%)
Sudan I88 - 100~7589 - 98
Sudan II89 - 104~8090 - 96
Sudan III89 - 93~9593 - 97
Sudan IV66 - 79~9094 - 98
Para RedNot Reported~6089 - 95

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Spices

AnalyteMethodLOD (mg/kg)LOQ (mg/kg)Reference
Sudan IHPLC-PDA0.2 - 0.5 (sauces)0.4 - 1 (sauces)[7]
1.5 - 2 (spices)3 - 4 (spices)
Sudan ILC-MS/MS0.0007Not Reported[4]
Sudan IILC-MS/MS0.0005Not Reported[4]
Sudan IIILC-MS/MS0.0007Not Reported[4]
Sudan IVLC-MS/MS0.001Not Reported[4]
Sudan DyesHPLC-UV-VIS0.0012 - 0.00540.004 - 0.018
Para RedHPLC-UV-VISNot ReportedNot Reported
Multiple DyesHPLC-MS0.02 - 0.1Not Reported[5]

Experimental Protocols

Protocol 1: Direct Solvent Extraction

This protocol is a straightforward method for extracting Sudan dyes from spices using an organic solvent.[7]

Materials:

  • Homogenized spice or chili powder sample

  • Acetonitrile, HPLC grade

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Weigh 0.5 g of the homogenized spice or chili powder sample into a 50 mL centrifuge tube.[7]

  • Add 10 mL of acetonitrile to the tube.[7]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in a sonicator bath for 15 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: QuEChERS-Based Extraction

The QuEChERS method is a streamlined approach that combines extraction and cleanup in one step, making it highly efficient for routine analysis.[8]

Materials:

  • Homogenized spice or chili powder sample

  • Water, deionized

  • Acetonitrile, HPLC grade

  • QuEChERS CEN extraction salt packet (4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Weigh 2 g of the homogenized spice or chili powder sample into a 50 mL centrifuge tube.[8]

  • Add 8 mL of deionized water and vortex for 30 seconds to moisten the sample.[8]

  • Add 10 mL of acetonitrile and vortex for 1 minute.[8]

  • Add the contents of the QuEChERS CEN extraction salt packet.[8]

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at 4000 rpm for 5 minutes.[8]

  • Carefully collect the supernatant (acetonitrile layer).

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for instrumental analysis.

Visualization

The following diagram illustrates the general experimental workflow for the sample preparation and analysis of Sudan dyes in spices and chili powder.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Spice/Chili Powder Sample weigh Weighing sample->weigh extraction Solvent Extraction (e.g., Acetonitrile) weigh->extraction cleanup Cleanup (Optional) (e.g., SPE, d-SPE) extraction->cleanup filtration Filtration cleanup->filtration final_extract Final Extract filtration->final_extract hplc HPLC-UV/Vis or LC-MS/MS final_extract->hplc data Data Acquisition and Processing hplc->data result Results (Concentration of Sudan Dyes) data->result

Caption: Experimental workflow for Sudan dye analysis.

References

Application Note: Quantification of Sudan I in Palm Oil Using Isotope Dilution Mass Spectrometry with Sudan I-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sudan I is a synthetic, oil-soluble azo dye that is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] Due to its potential health risks, its use as a food additive is prohibited in many countries, including the United States and the European Union.[2][3][4] However, due to its intense red color and low cost, Sudan I has been illegally used to enhance the color of various food products, including palm oil.[3][4] To ensure food safety and compliance with regulations, a robust and reliable analytical method for the quantification of Sudan I in complex food matrices like palm oil is essential.

This application note describes a highly sensitive and selective method for the determination of Sudan I in palm oil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Sudan I-d5. The use of an internal standard that is chemically identical to the analyte but has a different mass allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]

Principle

The method involves a simple extraction of Sudan I from the palm oil matrix, followed by analysis using LC-MS/MS. This compound is added to the sample prior to extraction to serve as an internal standard. The separation of Sudan I and this compound is achieved using a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The concentration of Sudan I in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Sudan I and a constant concentration of this compound.

Experimental Protocols

1. Materials and Reagents

  • Sudan I analytical standard (>96% purity)

  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.22 µm PTFE syringe filters

2. Standard Solution Preparation

  • Sudan I Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Sudan I standard and dissolve it in 100 mL of acetonitrile.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Sudan I stock solution with acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, and 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.

3. Sample Preparation

  • Sample Homogenization: Ensure the palm oil sample is well-mixed and homogeneous before taking a subsample.

  • Extraction:

    • Accurately weigh 1.0 g of the palm oil sample into a 50 mL centrifuge tube.

    • Add a known amount of the this compound internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution to achieve a final concentration of 50 ng/g in the sample).

    • Add 10 mL of n-hexane to dissolve the oil.

    • Add 10 mL of acetonitrile, cap the tube, and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 5000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower acetonitrile layer into a clean tube.

    • Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.

    • Combine the acetonitrile extracts.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acetonitrile through it.

    • Load the combined acetonitrile extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a 40:60 (v/v) acetonitrile/water solution to remove polar interferences.

    • Elute the Sudan I and this compound from the cartridge with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition.

    • Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %A %B
    0.0 50 50
    1.0 50 50
    8.0 5 95
    10.0 5 95
    10.1 50 50

    | 15.0 | 50 | 50 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
    Sudan I 249.1 93.1 156.1

    | this compound | 254.1 | 98.1 | 161.1 |

5. Data Analysis and Quantification

  • Identify the peaks for Sudan I and this compound based on their retention times and MRM transitions.

  • Integrate the peak areas for the quantifier ion of both Sudan I and this compound.

  • Calculate the peak area ratio of Sudan I to this compound for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Sudan I standards.

  • Determine the concentration of Sudan I in the palm oil sample by interpolating its peak area ratio on the calibration curve and accounting for the initial sample weight and dilution factors.

Quantitative Data Summary

The following table summarizes the performance characteristics of methods for the quantification of Sudan I in food matrices, including palm oil, using LC-MS/MS.

ParameterPalm OilChili PowderReference
Limit of Detection (LOD) 2.4 ng/mL0.7 µg/kg[2]
Limit of Quantification (LOQ) 4 ppb0.2 µg/L[6][7]
Linearity Range 25 - 1000 ng/mL0.2 - 20.0 µg/L[2][7]
Correlation Coefficient (r²) > 0.99> 0.9990[2][7]
Recovery 77 - 84%88 - 100%[2]
Internal Standard d6-Sudan IIID5-Sudan I[2][7]

Note: The data presented is a compilation from various studies and may have been generated under different experimental conditions.

Experimental Workflow Diagram

experimental_workflow sample Palm Oil Sample (1g) add_is Add this compound Internal Standard sample->add_is dissolve Dissolve in n-Hexane add_is->dissolve lle Liquid-Liquid Extraction with Acetonitrile dissolve->lle separate Separate Acetonitrile Layer lle->separate spe Solid-Phase Extraction (SPE) Cleanup (C18) separate->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm PTFE) reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for Sudan I quantification in palm oil.

References

Application Note: Quantitative Analysis of Sudan I in Food Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sudan I, a carcinogenic azo dye, in food samples such as spices. The protocol employs an isotope dilution strategy, using Sudan I-d5 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described methodology is suitable for food safety monitoring and quality control laboratories.

Introduction

Sudan dyes are synthetic, industrial azo dyes that are illegal to use as food additives due to their carcinogenic properties.[1] Despite being banned worldwide, they are sometimes fraudulently used to enhance the color of food products like chili powder, paprika, and palm oil.[2][3] Regulatory bodies require reliable and sensitive methods to detect and quantify these contaminants to ensure food safety.[2]

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for precise quantification.[4][5] By spiking a known amount of a stable, isotopically labeled version of the analyte (this compound) into the sample, variations in extraction efficiency and instrument response can be accurately normalized. This note provides a comprehensive protocol for the determination of Sudan I using a simple extraction procedure followed by UPLC-MS/MS analysis.[2]

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Methanol (LC-MS grade).

  • Standards: Sudan I (≥98% purity), this compound (isotopic purity ≥98%).

  • Chemicals: Anhydrous Sodium Sulphate, Ammonium Formate.

  • Sample Matrix: Homogenized chili powder, paprika, or other spice samples.[1][2][6][7]

Standard Solution Preparation
  • Stock Solutions (1 µg/mL):

    • Accurately weigh and dissolve Sudan I and this compound in acetonitrile to prepare individual stock solutions of 1 µg/mL.[6][7]

    • Store stock solutions in amber vials at -20°C to prevent degradation.

  • Working Internal Standard (IS) Solution (e.g., 100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to prepare a working IS solution. This solution will be used to spike all samples, calibration standards, and quality controls.

  • Calibration Standards:

    • Prepare a series of matrix-matched calibration standards by spiking blank, extracted matrix with appropriate volumes of the Sudan I stock solution and a constant volume of the working IS solution.[2]

    • A typical concentration range for calibration curves is 0.125 to 3.0 mg/kg.[2]

Sample Preparation: Extraction from Spices

This protocol is adapted from established methods for analyzing azo dyes in spices.[2][6][7]

  • Weighing: Weigh 1 g of the homogenized spice sample into a 50 mL centrifuge tube.[6][7]

  • Spiking: Add a precise volume (e.g., 20 µL) of the this compound working internal standard solution (1 µg/mL) to the sample.[6][7]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[6][7]

    • Shake or vortex the tube vigorously for 10-15 minutes.[1][6][7]

    • For some samples, adding 10 mL of water after the initial acetonitrile extraction and shaking again can be beneficial.[6][7]

  • Centrifugation/Filtration:

    • Centrifuge the mixture at a high speed (e.g., 8000 rpm) for 15 minutes to pellet the solid matrix.[8]

    • Alternatively, filter the extract through a 0.45 µm syringe filter.[1]

  • Dilution & Analysis:

    • Transfer an aliquot of the supernatant into an autosampler vial.

    • If necessary, dilute the extract with the initial mobile phase composition to minimize matrix effects and ensure the concentration falls within the calibration range.[2]

LC-MS/MS Instrumental Analysis

The following conditions are a representative starting point and may require optimization based on the specific instrumentation used.

  • LC System: ACQUITY UPLC I-Class or equivalent.[2]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.[9]

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 45°C.[9]

  • Injection Volume: 5 µL.[9]

  • Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase to focus polar analytes, followed by a ramp to a high percentage of organic phase to elute non-polar compounds like Sudan I.[2]

    • Example Gradient: Start at 25% B, ramp to 70% B, then increase to 95% B, hold, and return to initial conditions for equilibration.[2]

  • Mass Spectrometer: Xevo TQ-S micro, 3200 QTRAP, or equivalent triple quadrupole mass spectrometer.[2][7]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[7]

  • Source Temperature: 450-500°C.[7][9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for each analyte for quantification and confirmation.[2][6][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sudan I249.193.1156.1
This compound254.198.1161.1
Note: MRM transitions should be optimized empirically on the specific instrument used.

Data Summary

The use of an isotope-labeled internal standard provides excellent method performance, with high recovery and precision across different matrices.

ParameterMatrixValueSource
Linearity (R²) Tomato Sauce, Palm Oil, Chilli Powder> 0.98[10]
Oven-Baked Foods0.9983[11]
Recovery Paprika93.8% - 115.2%[2]
Chilli Spices88% - 100%[12]
Precision (RSD%) Paprika (Within-lab repeatability)0.8% - 7.7%[2]
Paprika (Within-lab reproducibility)1.6% - 7.7%[2]
LOD Chilli Spices0.7 µg/kg[12]
LOQ Foodstuff (General)Action limit of 0.5 mg/kg often applied[2]
Tomato Sauce, Palm Oil, Chilli Powder0.5 - 1.0 mg/kg (Limit of Identification)[10]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Sudan_I_Analysis_Workflow Isotope Dilution MS Workflow for Sudan I cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Weigh 1g of homogenized sample spike_is 2. Spike with known amount of this compound IS sample->spike_is extract 3. Add Acetonitrile & Shake/Vortex spike_is->extract standards Prepare Matrix-Matched Calibration Standards lcms 6. Inject extract into UPLC-MS/MS System standards->lcms Inject Standards centrifuge 4. Centrifuge to separate solid matrix extract->centrifuge collect 5. Collect supernatant for analysis centrifuge->collect collect->lcms mrm 7. Acquire Data using MRM Mode lcms->mrm integrate 8. Integrate Peak Areas (Sudan I & this compound) mrm->integrate calibrate 9. Generate Calibration Curve (Area Ratio vs. Concentration) integrate->calibrate quantify 10. Calculate Sudan I Concentration in Sample calibrate->quantify report 11. Report Final Result quantify->report

Caption: Experimental workflow for Sudan I analysis using IDMS.

Conclusion

The described isotope dilution LC-MS/MS method provides a reliable, sensitive, and accurate tool for the quantification of Sudan I in complex food matrices like spices. The simple extraction protocol, combined with the power of tandem mass spectrometry, allows for high sample throughput, making it highly suitable for routine monitoring in food safety laboratories to protect consumers from exposure to these illegal and harmful additives.

References

Application Notes and Protocols for the Quantification of Sudan I Using Sudan I-d5 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed protocol for the quantitative analysis of Sudan I in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Sudan I-d5 as an internal standard. Sudan I is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) and is illegally used to color foodstuffs. The use of a deuterated internal standard like this compound is a robust method to ensure accuracy and precision in quantitative analysis by correcting for matrix effects and variations during sample preparation and injection.

While LC-MS/MS is a more commonly cited technique for Sudan dye analysis, GC-MS offers an alternative and effective method, particularly for volatile and thermally stable compounds.[1][2] This protocol is constructed based on established principles of GC-MS analysis for azo dyes and their derivatives.

Application Notes

Principle:

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the extraction process. Sudan I and this compound are co-extracted and analyzed by GC-MS. Since this compound is chemically identical to Sudan I, it experiences the same losses during sample preparation and has a similar chromatographic behavior. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte (Sudan I) to the internal standard (this compound) with a calibration curve prepared with known concentrations of both compounds.

Key Advantages of Using this compound as an Internal Standard:

  • Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and for variations in injection volume.

  • Matrix Effect Compensation: Co-elution of the analyte and the internal standard helps to mitigate the ion suppression or enhancement effects often encountered in complex matrices.

  • Reliable Quantification: Provides more accurate and reliable quantitative results compared to external standard methods.

Challenges and Considerations:

  • Thermal Stability of Sudan I: Sudan I may degrade at high temperatures in the GC injector or column. Therefore, optimization of the temperature program is crucial. A derivatization step to form more stable compounds, such as trimethylsilyl (TMS) derivatives, can be considered.[2]

  • Matrix Complexity: Food and environmental samples can be complex, requiring efficient extraction and cleanup steps to minimize interference.

  • Availability of Mass Spectra: The successful application of this method relies on the distinct mass fragmentation patterns of Sudan I and this compound under electron ionization (EI) to select unique and abundant ions for selective ion monitoring (SIM).

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Weighing spike 2. Spiking with this compound sample->spike Add Internal Standard extraction 3. Solvent Extraction spike->extraction e.g., Acetonitrile cleanup 4. Solid Phase Extraction (SPE) Cleanup extraction->cleanup Remove Interferences evaporation 5. Evaporation and Reconstitution cleanup->evaporation Concentrate Sample injection 6. GC Injection evaporation->injection separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometric Detection (SIM Mode) separation->detection integration 9. Peak Integration detection->integration calibration 10. Calibration Curve Generation integration->calibration quantification 11. Quantification of Sudan I calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Sudan I using this compound by GC-MS.

Proposed Experimental Protocol

This protocol is a proposed methodology and requires validation for specific matrices.

1. Materials and Reagents:

  • Sudan I analytical standard

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or silica)

  • Nitrogen gas for evaporation

2. Standard Solution Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Sudan I and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Sudan I stock solution with a suitable solvent (e.g., dichloromethane) to achieve a concentration range relevant to the expected sample concentrations. Spike each calibration standard with a constant concentration of this compound.

3. Sample Preparation (Example for Spices):

  • Homogenization: Homogenize the solid sample to ensure uniformity.

  • Weighing: Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound working solution to the sample.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Sonicate for 15 minutes. Centrifuge at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction step on the residue and combine the supernatants.

  • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup may be required. Condition the SPE cartridge according to the manufacturer's instructions. Pass the extract through the cartridge and elute the analytes with a suitable solvent.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of dichloromethane for GC-MS analysis.

4. GC-MS Instrumental Parameters:

The following are suggested starting parameters and should be optimized.

Parameter Suggested Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 150 °C for 1 minRamp 1: 20 °C/min to 250 °C, hold for 2 minRamp 2: 10 °C/min to 300 °C, hold for 5 min
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selective Ion Monitoring (SIM)

5. Selective Ion Monitoring (SIM) Parameters:

The selection of appropriate ions is critical for sensitivity and selectivity. The following are proposed based on the structures of Sudan I and this compound. The exact m/z values should be confirmed by analyzing the individual standards in full scan mode.

Compound Proposed Quantifier Ion (m/z) Proposed Qualifier Ions (m/z)
Sudan I248 (M+)93, 155
This compound253 (M+)98, 155

Note: The quantifier ion is typically the most abundant and unique ion. Qualifier ions are used for confirmation of the analyte's identity.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data (Proposed)

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Sudan I(To be determined)24893155
This compound(To be determined)25398155

Table 2: Method Performance Parameters (Hypothetical for a Validated Method)

Parameter Value
Linear Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery (%) 85 - 105%
Precision (RSD %) < 10%

Signaling Pathway and Logical Relationship Diagram

The logical relationship for quantification using an internal standard is depicted below.

Quantification Analyte_Response Peak Area of Sudan I (A_analyte) Response_Ratio Response Ratio (A_analyte / A_IS) Analyte_Response->Response_Ratio IS_Response Peak Area of this compound (A_IS) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration Ratio) Response_Ratio->Calibration_Curve Plot against Concentration Ratio Analyte_Concentration Concentration of Sudan I Calibration_Curve->Analyte_Concentration Calculate from Regression Equation

Caption: Logical diagram for the quantification of Sudan I using the internal standard method.

Disclaimer: This document provides a proposed methodology. The protocol, especially the GC-MS parameters and SIM ions, must be thoroughly optimized and validated in the user's laboratory for the specific matrix of interest to ensure accurate and reliable results.

References

Application of Sudan I-d5 in environmental sample analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Sudan I is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). Its illegal use as an adulterant in foodstuffs to enhance color has been a significant food safety concern. Beyond adulteration, the industrial use of Sudan I and other azo dyes can lead to their release into the environment, contaminating soil and water resources. The monitoring of these dyes in environmental matrices is crucial for assessing environmental contamination and human exposure risks.

Sudan I-d5, a deuterated analog of Sudan I, serves as an excellent internal standard for the quantitative analysis of Sudan I in complex environmental samples. The use of a stable isotope-labeled internal standard is the gold standard in analytical chemistry, particularly for chromatographic-mass spectrometric techniques. It effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

This document provides detailed protocols for the extraction and analysis of Sudan I in water and soil samples using this compound as an internal standard, employing modern analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Sudan I in environmental and related matrices.

Table 1: Method Performance for Sudan I Analysis in Water Samples

ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Sudan I Ultrasound-assisted supramolecular liquid phase microextraction1.74 µg/L5.75 µg/L95.5 - 98.0[1]
Azo Dyes Dispersive solid-phase extraction with Fe3O4@COF-GC-MS2.8 - 70.7 µg/kg9.5 - 235.7 µg/kg83.1 - 122.4[2]

Table 2: Method Performance for Sudan Dyes in Solid Matrices (Foodstuffs as proxy for Environmental Solids)

AnalyteMatrixMethodLODLOQRecovery (%)Reference
Sudan I-IV Chilli pepper, tomato sauce, sausage, egg yolkMolecularly Imprinted Solid Phase Extraction (MISPE) - HPLC--85 - 101[3][4]
Sudan I-IV Spice samplesUltrasound-assisted solid-liquid microextraction-<1.17 µg/g85.55 - 99.29[5]
Sudan I-IV Chilli powderModified QuEChERS - UFLC-UV0.02–0.04 mg/kg0.05–0.13 mg/kg85.3 – 121.2[6]
Sudan I-IV Chilli productsUHPSFC-PDA0.25 µg/mL0.50 µg/mL74.40 - 106.20[7]
Sudan I-IV Chilli powder, tomato sauceHPLC-APPI-MS/MS5–18 µg/l10–24 µg/l-[8]
Sudan I-IV Chili products, edible rose petalsLC-MS/MS-4 - 10 ppb-[9]
8 Sudan Dyes Chili PowderUPLC-MS/MS0.001 - 0.03 mg/kg0.002 - 0.1 mg/kg80.7 - 104.4[10]
15 Synthetic Dyes Sauce, cotton candy, pickleLC-MS/MS0.7 - 5 µg/kg7 - 15 µg/kg82 - 119[11]
11 Azo Dyes SpicesUPLC-MS/MS--93.8 - 115.2[12]
Sudan Dyes Chili PowderSPE-HPLC/UV-->90[13]

Experimental Protocols

Protocol 1: Analysis of Sudan I in Water Samples using Ultrasound-Assisted Supramolecular Liquid Phase Microextraction (UA-SLPME) and HPLC-MS/MS

This protocol is adapted from a method for the preconcentration and determination of trace levels of Sudan I in environmental water samples.[1][14]

1. Materials and Reagents

  • Sudan I analytical standard

  • This compound internal standard solution (1 µg/mL in methanol)

  • 1-decanol

  • Tetrahydrofuran (THF)

  • Phosphate buffer (pH 4.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Conical bottom centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • HPLC-MS/MS system

2. Sample Preparation and Extraction

  • Collect water samples in clean glass bottles.

  • In a 50 mL conical bottom centrifuge tube, place 15 mL of the water sample.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

  • Add 2 mL of pH 4.0 phosphate buffer.

  • Add 100 µL of 1-decanol and 200 µL of THF to form the supramolecular solvent (SUPRAS).[14]

  • Place the tube in an ultrasonic bath and sonicate for 4 minutes to form a cloudy solution of nano-micelles.[1]

  • Centrifuge the tube for 2 minutes to separate the phases.[1]

  • The SUPRAS phase containing the extracted Sudan I and this compound will be in the upper layer.

  • Carefully collect the SUPRAS phase with a syringe.

  • The collected extract is ready for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis

  • HPLC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Sudan I from matrix interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for Sudan I and this compound.

4. Quantification

  • Construct a calibration curve using standards of Sudan I prepared in a blank matrix extract and spiked with the same concentration of this compound as the samples.

  • Calculate the concentration of Sudan I in the samples by comparing the peak area ratio of Sudan I to this compound against the calibration curve.

Protocol 2: Analysis of Sudan I in Soil Samples using Ultrasound-Assisted Extraction (UAE) and HPLC-MS/MS

This protocol is a proposed method based on the principles of ultrasound-assisted extraction for organic contaminants from solid environmental matrices.[15][16]

1. Materials and Reagents

  • Sudan I analytical standard

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Ultrasonic probe or bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC-MS/MS system

2. Sample Preparation and Extraction

  • Collect soil samples and air-dry them. Sieve the soil to remove large debris.

  • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).

  • Add 10 mL of an extraction solvent mixture (e.g., acetone:acetonitrile 1:1 v/v).

  • Vortex the sample for 1 minute.

  • Place the sample in an ultrasonic bath or use an ultrasonic probe for 15 minutes to assist the extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 4-8) with a fresh portion of the extraction solvent.

  • Combine the supernatants.

  • Add anhydrous sodium sulfate to remove any residual water.

  • Filter the extract through a 0.22 µm syringe filter into a vial for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis

  • Follow the same HPLC-MS/MS conditions as described in Protocol 1.

4. Quantification

  • Follow the same quantification procedure as described in Protocol 1, preparing matrix-matched standards by extracting a blank soil sample.

Visualizations

experimental_workflow_water cluster_sample_prep Sample Preparation (Water) cluster_extraction Extraction cluster_analysis Analysis water_sample 15 mL Water Sample spike_is Spike with this compound water_sample->spike_is add_buffer Add pH 4.0 Buffer spike_is->add_buffer add_supras Add 1-decanol & THF add_buffer->add_supras ultrasonication Ultrasonication (4 min) add_supras->ultrasonication centrifugation Centrifugation (2 min) ultrasonication->centrifugation collect_extract Collect SUPRAS Phase centrifugation->collect_extract hplc_msms HPLC-MS/MS Analysis collect_extract->hplc_msms experimental_workflow_soil cluster_sample_prep_soil Sample Preparation (Soil) cluster_extraction_soil Extraction cluster_analysis_soil Analysis soil_sample 5 g Soil Sample spike_is_soil Spike with this compound soil_sample->spike_is_soil add_solvent Add Extraction Solvent spike_is_soil->add_solvent ultrasonication_soil Ultrasonication (15 min) add_solvent->ultrasonication_soil centrifugation_soil Centrifugation (10 min) ultrasonication_soil->centrifugation_soil collect_supernatant Collect Supernatant centrifugation_soil->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction combine_extracts Combine & Dry repeat_extraction->combine_extracts filter_extract Filter (0.22 µm) combine_extracts->filter_extract hplc_msms_soil HPLC-MS/MS Analysis filter_extract->hplc_msms_soil logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_benefits Benefits problem Accurate Quantification of Sudan I in Complex Environmental Matrices solution Use of this compound as an Internal Standard problem->solution benefit1 Correction for Matrix Effects solution->benefit1 benefit2 Compensation for Sample Loss during Preparation solution->benefit2 benefit3 Improved Accuracy and Precision solution->benefit3

References

Standard Operating Procedure for the Use of Sudan I-d5 in a Certified Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the handling and use of Sudan I-d5 (1-Phenylazo-2-naphthol-d5) as an internal standard in a certified laboratory setting. The focus of this protocol is its application in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scope and Principle

This SOP applies to the use of this compound as an internal standard for the quantitative analysis of Sudan dyes and other analogous azo dyes in various matrices, such as food products and environmental samples.[1] this compound is a deuterated analog of Sudan I, a synthetic red dye.[2] Its use as an internal standard is critical for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[3][4] The principle involves adding a known amount of this compound to samples and calibration standards. By comparing the analyte's response to the internal standard's response, accurate quantification can be achieved.

Reagents and Materials

MaterialGradeVendor ExampleNotes
This compoundAnalytical StandardSupelco/Sigma-AldrichStore at room temperature, protected from light.[2] Limited shelf life, refer to the expiry date on the label.
Sudan I, II, III, IVAnalytical StandardsSigma-AldrichFor preparation of calibration standards.
AcetonitrileHPLC or LC-MS GradeFisher ScientificPrimary solvent for stock and working solutions.[3]
MethanolHPLC or LC-MS GradeMerckUsed in extraction and mobile phases.[5]
TetrahydrofuranReagent GradeSigma-AldrichUsed in extraction solutions.[5]
Formic AcidLC-MS GradeThermo Fisher ScientificMobile phase modifier.[5]
Deionized WaterResistivity ≥ 18 MΩ·cmMilliporeFor mobile phase preparation.
Solid Phase Extraction (SPE) CartridgesSilica, 1g, 6 mLWaters (Sep-Pak®)For sample cleanup.[5]
Syringe Filters0.22 µm, PVDFMilliporeFor filtering sample extracts before injection.
Volumetric flasks, Pipettes, Centrifuge tubesClass AVWRFor accurate preparation of solutions.

Health and Safety

This compound and other Sudan dyes present potential health hazards. Strict adherence to safety protocols is mandatory.

  • Hazard Identification : this compound is classified as a substance that may cause skin sensitization, is suspected of causing genetic defects and cancer, and may cause long-lasting harmful effects to aquatic life.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[6] A dust mask (type N95) should be used when handling the neat powder.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][9] Avoid contact with skin and eyes.[6][8] Wash hands thoroughly after handling.[7][8]

  • Storage : Store in a tightly closed original container in a cool, dry, and well-ventilated area away from incompatible materials.[7][10]

  • Disposal : Dispose of waste as hazardous chemical waste in accordance with federal, state, and local regulations.[7][10][11] Do not dispose of down the drain.[6][12]

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1 this compound Internal Standard (IS) Stock Solution (100 µg/mL)

  • Accurately weigh 1 mg of this compound neat material.

  • Dissolve the material in a 10 mL Class A volumetric flask using acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Fill to the mark with acetonitrile.

  • Transfer to a labeled amber glass vial and store at -20°C. This solution is stable for up to one month.[2]

4.1.2 Analyte Stock Solution (100 µg/mL)

  • Prepare individual stock solutions for each target Sudan dye (Sudan I, II, III, IV) following the same procedure as for the this compound stock solution.

4.1.3 Intermediate and Working Standard Solutions

  • Prepare a mixed analyte intermediate solution (e.g., 10 µg/mL) by diluting the individual analyte stock solutions with acetonitrile.

  • Prepare a series of calibration standards by serially diluting the mixed analyte intermediate solution.

  • Spike each calibration standard and blank with the this compound IS working solution to a final concentration of 20 ng/mL.

Sample Preparation (Example: Chili Powder)
  • Weigh 1 g of the homogenized chili powder sample into a 50 mL centrifuge tube.[3][5]

  • Add 100 µL of a 1 µg/mL this compound internal standard working solution.[3][13]

  • Add 5 mL of an extraction solvent (e.g., tetrahydrofuran:methanol (4:1, v/v)).[5]

  • Vortex for 1 minute and shake for 15 minutes.[14]

  • Centrifuge at >5000 x g for 10 minutes.[5]

  • The supernatant can be directly filtered or subjected to further cleanup.

4.2.1 Solid Phase Extraction (SPE) Cleanup

  • Condition a silica SPE cartridge with 10 mL of n-hexane.[5]

  • Load the supernatant from the previous step onto the cartridge.

  • Wash the cartridge with a non-eluting solvent to remove interferences.

  • Elute the analytes with an appropriate solvent mixture (e.g., n-hexane:diethyl ether).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

4.3.1 Instrumental Conditions

  • LC System : UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).[13]

  • Column : C18 column (e.g., CORTEC C18, 1.6 µm, 2.1 mm × 15 cm).[5]

  • Mobile Phase A : Deionized water with 0.1% formic acid.[5]

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : A typical gradient starts with a higher percentage of mobile phase A and ramps up to a higher percentage of mobile phase B to elute the analytes.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.[5]

  • Column Temperature : 35°C.[15]

  • Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Sciex 3200 QTRAP or equivalent).[13]

  • Ion Source : Electrospray Ionization (ESI) in positive mode.[13]

  • Ion Source Temperature : 450°C.[13]

  • Analysis Mode : Multiple Reaction Monitoring (MRM).

4.3.2 MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sudan I249.193.1
Sudan II277.1121.1
Sudan III353.293.1
Sudan IV381.2224.1
This compound (IS) 254.1 156.1
Note: These are example transitions and should be optimized for the specific instrument used.[5]

Data Presentation and Quality Control

Calibration Curve
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
1
5
10
25
50
100
  • A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.995.

Quality Control Samples
QC LevelConcentration (ng/mL)Acceptance Criteria (% Recovery)
Low QC1580 - 120%
Mid QC4080 - 120%
High QC8080 - 120%
  • At least two-thirds of the QC samples must be within the acceptance criteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis stock_prep Stock Solution Preparation (Analytes & IS) working_prep Working Standard & QC Preparation stock_prep->working_prep lcms_analysis LC-MS/MS Analysis working_prep->lcms_analysis sample_weigh Sample Weighing & IS Spiking extraction Solvent Extraction sample_weigh->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Cleanup centrifugation->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the analysis of Sudan dyes using this compound.

quality_control_logic start Start Analysis cal_curve Calibration Curve r² >= 0.995? start->cal_curve qc_check 2/3 QCs within 80-120%? cal_curve->qc_check Yes fail Batch Failed Investigate & Re-run cal_curve->fail No blank_check Blank Sample < LLOQ? qc_check->blank_check Yes qc_check->fail No pass Batch Accepted blank_check->pass Yes blank_check->fail No

Caption: Logical diagram for analytical batch quality control checks.

References

Troubleshooting & Optimization

Stability of Sudan I-d5 in different organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Sudan I-d5 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to store the compound protected from light.[2][3]

Q2: How stable is this compound in organic solvent stock solutions?

A2: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. Specific stability data is most readily available for solutions in dimethyl sulfoxide (DMSO). For other organic solvents, it is advisable to prepare fresh solutions or conduct in-house stability assessments for long-term projects.

Q3: Are there specific stability data for this compound in DMSO?

A3: Yes, for this compound solutions prepared in DMSO, the recommended storage periods are up to 6 months at -80°C and up to 1 month at -20°C.[1]

Q4: What is the primary cause of degradation for this compound in solution?

A4: The primary cause of degradation for Sudan I, and by extension this compound, in solution is exposure to light.[4] This photodegradation can involve the interaction of the dye with singlet oxygen and free radicals, leading to the breakdown of the molecule.[4]

Q5: How does solvent polarity affect the stability of this compound?

A5: While specific studies on the degradation of this compound as a function of solvent polarity were not found, the solvent environment can influence the electronic structure of Sudan dyes. It is known that Sudan dyes can exhibit different resonance structures in polar versus low-polar solvents. This alteration in electronic distribution could potentially influence the dye's susceptibility to degradation.

Q6: Can I expect this compound to be stable in protic solvents like methanol or ethanol?

A6: While Sudan I is soluble in ethanol, specific long-term stability data in protic solvents under various conditions is not well-documented in the reviewed literature.[5] Given the general sensitivity of azo dyes, it is recommended to store such solutions at low temperatures, protected from light, and for the shortest time necessary.

Q7: Are there any known incompatibilities of this compound with certain organic solvents?

A7: Sudan I should be stored away from strong oxidizing agents.[5][6] Therefore, it is advisable to avoid solvents that may contain or degrade to form oxidizing species.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color or absorbance of the this compound stock solution over time. Photodegradation due to exposure to light.Store all solutions in amber vials or wrap containers in aluminum foil to protect from light.[7] Prepare fresh solutions more frequently.
Inconsistent analytical results using a this compound internal standard. Degradation of the stock or working solutions.Verify the storage conditions (temperature and light protection) of your solutions. Prepare a fresh stock solution from solid material and compare its performance to the older solution.
Appearance of unexpected peaks in chromatograms. Formation of degradation products or isomers. For some Sudan dyes, E-Z photo-isomerization can occur upon light exposure.[7]Ensure complete protection from light during storage and handling. In some cases, storing the solution in the dark for a few hours may allow isomers to revert to their more stable form.[7]

Data on Storage and Stability

Table 1: Recommended Storage of Solid this compound

Storage TemperatureRecommended Duration
-20°C3 years[1]
4°C2 years[1]
20°C (avoiding light)Stable for at least 12 months[2][3]

Table 2: Recommended Storage of this compound in DMSO Solution

Storage TemperatureRecommended Duration
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol for Assessing this compound Stability in an Organic Solvent

This protocol outlines a general procedure for determining the stability of this compound in a specific organic solvent under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve the solid in the desired organic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber HPLC vials or other suitable containers to avoid repeated freeze-thaw cycles of the entire stock.

    • Divide the aliquots into different storage groups based on the conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • Analysis at Time Zero (T=0):

    • Immediately after preparation, analyze several aliquots using a suitable analytical method, such as HPLC-UV/Vis or LC-MS, to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months), retrieve aliquots from each storage group.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples using the same analytical method as for the T=0 analysis.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample at each time point.

    • Determine the percentage of degradation by comparing the concentration at each time point to the initial (T=0) concentration.

    • The stability can be reported as the time at which the concentration of this compound drops below a certain threshold (e.g., 95% of the initial concentration).

Visualizations

Stability_Factors Factors Influencing this compound Stability in Organic Solvents Sudan_Id5 This compound Solution Degradation Degradation Sudan_Id5->Degradation leads to Storage_Conditions Storage Conditions Temperature Temperature Storage_Conditions->Temperature Light_Exposure Light Exposure Storage_Conditions->Light_Exposure Solvent_Properties Solvent Properties Polarity Polarity Solvent_Properties->Polarity Presence_of_Oxidants Presence of Oxidants Solvent_Properties->Presence_of_Oxidants Temperature->Degradation influences rate Light_Exposure->Degradation causes photodegradation Polarity->Degradation may influence Presence_of_Oxidants->Degradation accelerates

Caption: Key factors affecting the stability of this compound in organic solvents.

Experimental_Workflow Workflow for Assessing this compound Stability start Start prep_stock Prepare Stock Solution (Solvent of Interest) start->prep_stock aliquot Aliquot into Amber Vials prep_stock->aliquot storage Store Under Defined Conditions (Temp, Light) aliquot->storage analysis_t0 Analyze at T=0 (HPLC/LC-MS) aliquot->analysis_t0 immediate analysis_tn Analyze at Time Points (T=1, 2, ...n) storage->analysis_tn data_analysis Calculate Degradation (%) analysis_t0->data_analysis analysis_tn->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Optimizing Chromatographic Resolution of Sudan Dyes and Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Sudan dyes and their isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of Sudan dyes?

A1: The primary challenges in separating Sudan dyes, a family of synthetic azo dyes, stem from their structural similarities. Key difficulties include:

  • Isomer Co-elution: Isomers, such as Sudan IV and Sudan Red B, possess very similar physicochemical properties, making their separation on conventional C18 columns challenging.[1][2]

  • Matrix Interferences: When analyzing food samples like chili powder or palm oil, natural pigments such as carotenoids can interfere with the detection of Sudan dyes, potentially leading to false positives.[3]

  • Peak Splitting/Tailing: Some Sudan dyes, notably Sudan III and Sudan IV, can exhibit peak splitting or tailing due to E-Z isomerization when exposed to light, which can complicate quantification.[4][5]

Q2: Which type of chromatography column is best suited for Sudan dye analysis?

A2: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of Sudan dyes.[6] However, for improved resolution of critical isomer pairs, other column chemistries can be more effective:

  • Polar-Embedded Phenyl Phases: These columns, such as the Synergi™ Polar-RP, can enhance pi-pi interactions, which aids in the separation of isomers like Sudan IV and Sudan Red B.[1]

  • UPLC BEH C18 Columns: Ultra-Performance Liquid Chromatography (UPLC) columns with smaller particle sizes (e.g., 1.7 µm) provide higher efficiency and better resolution, enabling baseline separation of isobaric compounds.[7]

Q3: How can I improve the resolution between the critical isomer pair Sudan IV and Sudan Red B?

A3: Achieving baseline separation of Sudan IV and Sudan Red B is a common challenge. Here are some strategies:

  • Column Selection: Utilize a polar-embedded phenyl phase column to leverage alternative separation mechanisms.[1]

  • Mobile Phase Optimization: A tertiary mobile phase of water/acetonitrile/methanol can provide the necessary selectivity.[1] The use of methanol as an organic modifier can enhance pi-pi interactions, aiding in the separation of these isomers.[1]

  • Supercritical Fluid Chromatography (SFC): Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) with a CSH Fluoro-Phenyl stationary phase has been shown to effectively separate these isomers.[8]

Q4: My chromatogram for Sudan III and Sudan IV shows multiple peaks. What is the cause and how can I fix it?

A4: The appearance of multiple peaks for Sudan III and Sudan IV is often attributed to photochromic E-Z isomerization of the azo group when the sample is exposed to light.[4] The two isomers can have different retention times, leading to peak splitting. To mitigate this:

  • Protect Samples from Light: Prepare and store standard solutions and samples in the dark. Using foil-wrapped containers can help prevent light-induced isomerization.[4][9]

  • Consistent Sample Handling: Ensure that all samples and standards are handled under the same lighting conditions to maintain consistency in the isomer ratio.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic analysis of Sudan dyes.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution of All Peaks 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Column temperature is too low.1. Optimize the mobile phase. A common starting point for reversed-phase HPLC is a gradient of water and an organic solvent like acetonitrile or methanol.[7] 2. Use a high-efficiency column, such as a UPLC BEH C18 or a polar-embedded phenyl column.[1][7] 3. Increase the column temperature. A temperature of around 40°C is often used.[3]
Co-elution of Sudan IV and Sudan Red B 1. Insufficient selectivity of the stationary phase. 2. Mobile phase lacks the necessary organic modifier to enhance selectivity.1. Switch to a Synergi Polar-RP or a similar polar-embedded phenyl column.[1] 2. Incorporate methanol into the mobile phase to promote pi-pi interactions. A mobile phase of water/acetonitrile/methanol (15:20:65) has been shown to be effective.[1]
Peak Tailing or Fronting 1. Column overload. 2. Column contamination or degradation. 3. Mismatched solvent strength between the sample and mobile phase.1. Reduce the injection volume or dilute the sample.[10] 2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Appearance of Ghost Peaks 1. Contaminated mobile phase or system. 2. Carryover from a previous injection.1. Prepare fresh mobile phase using high-purity solvents. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run to clean the system.
Retention Time Drift 1. Poor column equilibration. 2. Fluctuation in column temperature. 3. Changes in mobile phase composition.1. Increase the column equilibration time between injections.[10] 2. Use a column oven to maintain a stable temperature.[10] 3. Prepare fresh mobile phase and ensure proper mixing if using a gradient.[10]

Experimental Protocols

Protocol 1: Isocratic HPLC-UV Method for Sudan I-IV

This protocol is a simple and efficient method for the separation of Sudan I, II, III, and IV using an isocratic mobile phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Ultra Aqueous C18 HPLC column (150 x 4.6mm).[9]

Reagents:

  • HPLC grade methanol.[9]

  • HPLC grade water.[9]

  • Sudan I, II, III, and IV standards.

Procedure:

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of Sudan I and II in methanol, and Sudan III and IV in ethyl acetate.[9]

    • Store stock solutions at 4°C in foil-wrapped containers to prevent degradation.[9]

    • Prepare a working standard solution by combining the stock solutions and diluting with methanol to a final concentration of 20 µg/mL for each dye.[9]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol and water.[9] The exact ratio should be optimized for the specific column and system, but a good starting point is a high percentage of methanol.

    • Elution: Isocratic.[9]

    • Flow Rate: 1 mL/min.[9]

    • Detection: Monitor at 488 nm for Sudan I and II, and 520 nm for Sudan III and IV.[9]

Protocol 2: UPLC-MS/MS Method for Multiple Sudan Dyes

This protocol is suitable for the simultaneous determination of a broader range of Sudan dyes with high sensitivity and selectivity.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • ACQUITY UPLC BEH C18 Column (e.g., 1.7 µm particle size).[7]

Reagents:

  • Acetonitrile, HPLC grade.[7]

  • Water, HPLC grade.

  • Formic acid (optional, can be added to the mobile phase to improve peak shape).

  • Sudan dye standards.

Procedure:

  • Sample Extraction (from a solid matrix like paprika):

    • Weigh the sample and add internal standards (e.g., Sudan I-d5, Sudan IV-d6).[7]

    • Extract by shaking with acetonitrile.[7]

    • Prepare matrix-matched standards in a blank extract of the same matrix.[7]

  • Chromatographic Conditions:

    • Mobile Phase A: Water (can contain a small amount of formic acid).

    • Mobile Phase B: Acetonitrile or Methanol.[7]

    • Elution: A gradient elution is typically used, starting with a lower percentage of organic solvent and ramping up to elute the more non-polar dyes.[7] For example, start at 25% B, ramp to 70% B, and then to 95% B.[7]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UPLC.

    • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11]

Quantitative Data Summary

Table 1: HPLC and UPLC Method Parameters for Sudan Dye Analysis

Parameter Method 1 (Isocratic HPLC) [9]Method 2 (Gradient UPLC) [7]Method 3 (Isocratic HPLC for Isomers) [1]Method 4 (Rapid HPLC)
Technique HPLCUPLC-MS/MSHPLCHPLC
Column Ultra Aqueous C18, 150 x 4.6mmACQUITY UPLC BEH C18Synergi 4µm Polar-RP, 150 x 4.6mmACE C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol/WaterWater/Acetonitrile (Gradient)Water/Acetonitrile/Methanol (15:20:65)Acetonitrile/Methanol (80:20)
Elution Type IsocraticGradientIsocraticIsocratic
Flow Rate 1 mL/minNot specified, typical UPLC flow rates are lower1 mL/min1 mL/min
Temperature Not specifiedNot specified30°C40°C
Detection UV-Vis (488nm & 520nm)MS/MSUV-Vis @ 480 nmUV-Vis @ 506 nm
Run Time ~20 minutes~14 minutes~15 minutes< 9 minutes

Visualizations

Troubleshooting_Workflow Start Problem: Poor Resolution Check_Isomers Are critical isomers (e.g., Sudan IV/Red B) co-eluting? Start->Check_Isomers Check_All_Peaks Are all peaks poorly resolved? Check_Isomers->Check_All_Peaks No Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add Methanol for pi-pi interaction) Check_Isomers->Optimize_Mobile_Phase Yes Optimize_Gradient Adjust Gradient Slope (for gradient methods) Check_All_Peaks->Optimize_Gradient Yes Check_Flow_Temp Verify Flow Rate and Increase Column Temperature Check_All_Peaks->Check_Flow_Temp No Change_Column Change to a more selective column (e.g., Polar-Embedded Phenyl) Optimize_Mobile_Phase->Change_Column End Resolution Improved Change_Column->End Optimize_Gradient->End Check_Flow_Temp->End

Caption: Troubleshooting workflow for poor chromatographic resolution.

Sample_Prep_Workflow Start Start: Sample Received Protect_Light Protect sample from light (use amber vials or foil) Start->Protect_Light Extraction Extract with appropriate solvent (e.g., Acetonitrile) Protect_Light->Extraction SPE Optional: Solid Phase Extraction (SPE) for sample cleanup Extraction->SPE Filter Filter extract (e.g., 0.45 µm syringe filter) Extraction->Filter No SPE SPE->Filter Yes Dilute Dilute with mobile phase or weaker solvent Filter->Dilute Inject Inject into LC system Dilute->Inject

References

Common interferences in the analysis of Sudan dyes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Sudan dyes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Sudan dye analysis?

A1: The most significant source of interference in Sudan dye analysis is the sample matrix itself, especially in complex foodstuffs like spices and sauces.[1][2][3][4] Naturally occurring pigments, such as carotenoids found in chili and paprika, can absorb light in the same wavelength range as Sudan dyes, potentially leading to false-positive results or inaccurate quantification when using UV-Vis based detection methods.[1] For mass spectrometry-based methods like LC-MS/MS, matrix components can cause ion suppression or enhancement, affecting the accuracy of the results.[3]

Q2: What is the "matrix effect" and how does it impact the analysis of Sudan dyes?

A2: The matrix effect refers to the alteration of the analytical signal of the target analyte (Sudan dyes) due to the presence of other components in the sample matrix.[2][3] In HPLC-UV/Vis analysis, this can manifest as overlapping peaks from co-eluting compounds. In LC-MS/MS, it can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal intensity of the analyte.[3] This effect can lead to significant errors in quantification if not properly addressed. A significant matrix effect has been observed for all four Sudan dyes in sauces and for Sudan I in spices.[2]

Q3: How can I minimize or compensate for matrix effects?

A3: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This is a widely recommended approach where the calibration standards are prepared in a blank matrix extract that is free of the analyte.[2] This helps to ensure that the standards and the samples are affected by the matrix in a similar way.

  • Sample Preparation and Cleanup: Employing a robust sample cleanup procedure, such as Solid Phase Extraction (SPE), can effectively remove many interfering compounds from the sample extract before analysis.[5][6]

  • Use of Internal Standards: The use of isotopically labeled internal standards is recommended for accurate quantification, especially when dealing with complex matrices, as they can compensate for signal variations caused by the matrix.[7]

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where their effect is negligible. However, this may compromise the limit of detection.

Q4: Which analytical technique is best suited for overcoming interferences in Sudan dye analysis?

A4: While HPLC with Diode Array Detection (LC-DAD) can be used as a screening tool, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally considered the more robust and selective method for the confirmation and quantification of Sudan dyes in complex matrices.[1] LC-MS/MS is less susceptible to interferences from co-eluting compounds that can affect UV detection and offers higher sensitivity.[1][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
False positive results with LC-DAD Co-elution of naturally occurring pigments (e.g., carotenoids) that absorb at similar wavelengths to Sudan dyes.[1]1. Confirm the identity of the peak using a more selective detector like a mass spectrometer (LC-MS/MS).2. Improve chromatographic separation by optimizing the mobile phase gradient, column type, or temperature.3. Implement a sample cleanup step (e.g., SPE) to remove interfering compounds.[6]
Poor recovery of Sudan dyes Inefficient extraction from the sample matrix.1. Optimize the extraction solvent. A mixture of acetone, dichloromethane, and methanol has been shown to be effective.2. Increase the extraction time or use techniques like vortexing or sonication to improve efficiency.3. For complex matrices, consider a more rigorous extraction and cleanup method.[5]
Signal suppression or enhancement in LC-MS/MS Matrix effects from co-eluting compounds in the sample.[3]1. Prepare matrix-matched standards for calibration to compensate for the effect.[2]2. Use an isotopically labeled internal standard that co-elutes with the analyte to normalize the signal.[7]3. Improve the sample cleanup procedure to remove interfering matrix components.[5]4. Dilute the sample extract, if sensitivity allows.
Inconsistent or non-reproducible results Variability in sample preparation or matrix composition.1. Standardize the entire analytical procedure, from sample weighing to final analysis.2. Homogenize the sample thoroughly before extraction.3. Validate the method by assessing parameters like repeatability and reproducibility.[8]

Quantitative Data Summary

The following tables summarize key performance data from various analytical methods for Sudan dye analysis.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Sudan Dyes in Spices (µg/kg)

DyeMethodLODLOQReference
Sudan ILC-MS/MS0.7-[1]
Sudan IILC-MS/MS0.5-[1]
Sudan IIILC-MS/MS0.7-[1]
Sudan IVLC-MS/MS1.0-[1]
Sudan I-IVHPLC-UV1.2 - 5.44 - 18
Sudan I-IVLC-DAD1500 - 20003000 - 4000[2]

Table 2: Recovery Rates of Sudan Dyes in Spiked Samples

DyeMatrixSpiking Level (µg/kg)Recovery (%)MethodReference
Sudan ISpices1, 2, 388 - 100LC-MS/MS[1]
Sudan IISpices1, 2, 389 - 104LC-MS/MS[1]
Sudan IIISpices1, 2, 389 - 93LC-MS/MS[1]
Sudan IVSpices1, 2, 366 - 79LC-MS/MS[1]
Sudan I-IVRed Chilli Peppers2.5, 5, 5089 - 98HPLC-UV
Sudan I-IVSauces-51 - 86HPLC-DAD[2]
Sudan I-IVPowdered Spices-89 - 100HPLC-DAD[2]

Experimental Protocols

1. Sample Extraction from Red Chilli Pepper (HPLC-UV Analysis)

This protocol is adapted from a method for the extraction of Sudan dyes from red chilli peppers.

  • Weigh 2.5 g of the homogenized sample into a 50 ml sample tube.

  • Add 30 ml of an extraction solvent mixture of acetone, dichloromethane, and methanol (3:2:1, v/v/v).

  • Heat the tube at 40°C for 30 minutes, vortexing for 1 minute every 5 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process on the residue two more times.

  • Combine all supernatants and evaporate to dryness at 40°C under a vacuum.

  • Reconstitute the residue in 10 ml of the HPLC mobile phase.

  • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-UV Analysis

This is a general protocol for the separation of Sudan dyes.[9][10]

  • Column: C18 reverse phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20, v/v).[2]

  • Flow Rate: 1.0 ml/min.

  • Detection: UV-Vis detector at specific wavelengths for each dye (e.g., Sudan I at 478 nm, Sudan II at 496 nm, Sudan III at 510 nm, and Sudan IV at 520 nm).[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection (DAD or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of Sudan dyes.

Troubleshooting_Logic cluster_lc_dad LC-DAD Issues cluster_lc_msms LC-MS/MS Issues cluster_solutions Solutions start Inaccurate Results? false_positive False Positives start->false_positive poor_resolution Poor Peak Resolution start->poor_resolution signal_suppression Signal Suppression/ Enhancement start->signal_suppression low_recovery Low Analyte Recovery start->low_recovery confirm_ms Confirm with MS/MS false_positive->confirm_ms cleanup Improve Sample Cleanup false_positive->cleanup optimize_hplc Optimize Chromatography poor_resolution->optimize_hplc signal_suppression->cleanup matrix_match Use Matrix-Matched Standards signal_suppression->matrix_match internal_std Use Internal Standards signal_suppression->internal_std low_recovery->cleanup optimize_extraction Optimize Extraction low_recovery->optimize_extraction

Caption: Troubleshooting logic for common issues in Sudan dye analysis.

References

Purity analysis and quality control of Sudan I-d5 standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control of the Sudan I-d5 standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of Sudan I, a synthetic azo dye.[1] It is primarily used as an internal standard in analytical chemistry, particularly for the quantification of Sudan dyes in various matrices like food products and environmental samples using techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[2] The deuterium labeling provides a distinct mass spectrometric signal, allowing for accurate quantification by correcting for matrix effects and variations in sample preparation.[3]

Q2: What are the typical purity specifications for a this compound standard?

A2: High-quality this compound standards should have a chemical and isotopic purity of greater than 99%.[4][5] The Certificate of Analysis (CoA) provided by the supplier should be consulted for lot-specific purity data.

Q3: What are the potential impurities in a this compound standard?

A3: Potential impurities in this compound can arise from the synthesis process or degradation. These may include:

  • Unlabeled Sudan I: Incomplete deuteration during synthesis.

  • Isomers: Positional isomers of Sudan I.

  • Starting materials and by-products: Residuals from the synthesis, such as aniline and 2-naphthol.[6]

  • Degradation products: Sudan I is susceptible to photodegradation.[6]

Q4: How should this compound standards be stored to ensure stability?

A4: To ensure the stability of this compound, it should be stored at room temperature, protected from light, and in a sealed container.[5] Long-term storage at -20°C or -80°C may also be recommended by the supplier for solutions.[1] Studies have shown that this compound is stable for at least 12 months when stored at 20°C and protected from light.[4][5] It can also withstand short-term transport conditions ranging from -20°C to 40°C.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purity analysis and use of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Purity Detected by HPLC 1. Degradation of the standard due to improper storage (exposure to light or high temperatures). 2. Contamination of the solvent or glassware. 3. Column degradation or contamination. 4. Incorrect mobile phase composition.1. Verify storage conditions. Obtain a fresh, unopened standard if necessary. 2. Use fresh, high-purity solvents and thoroughly clean all glassware. 3. Flush the HPLC column with a strong solvent or replace it if necessary. 4. Prepare fresh mobile phase and ensure accurate composition.
Presence of Unexpected Peaks in Chromatogram 1. Contamination of the sample or mobile phase.[7] 2. Presence of impurities in the this compound standard (e.g., isomers, synthesis by-products). 3. Sample matrix interference.1. Run a blank (solvent only) to check for system contamination.[8] 2. Review the Certificate of Analysis for known impurities. If unexpected impurities are suspected, consider using a different batch of the standard. 3. Optimize the sample preparation method to remove interfering matrix components.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Column degradation. 3. Mismatch between sample solvent and mobile phase. 4. Presence of active sites on the column interacting with the analyte.1. Reduce the injection volume or dilute the sample. 2. Replace the HPLC column. 3. Dissolve the standard in the initial mobile phase if possible. 4. Use a mobile phase additive (e.g., a small amount of acid or base) to improve peak shape.
Inaccurate Quantification when used as Internal Standard 1. Incorrect concentration of the internal standard stock solution. 2. Degradation of the internal standard. 3. Co-elution with an interfering compound from the matrix. 4. Non-linear detector response.1. Prepare a fresh stock solution and verify its concentration. 2. Check the stability of the stock solution; store it properly and prepare it fresh as needed. 3. Optimize the chromatographic method to achieve better separation. 4. Check the linearity of the detector over the concentration range of interest.

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of the this compound standard.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • This compound standard.

  • HPLC-grade acetonitrile and water.

  • Volumetric flasks, pipettes, and vials.

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (75:25, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Injection Volume 10 µL[5]
Detection Wavelength 480 nm[3]

3. Standard Preparation:

  • Accurately weigh a small amount of the this compound standard.

  • Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions to prepare working standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards.

  • Record the chromatograms and integrate the peak areas.

5. Data Analysis:

  • Calculate the purity of the this compound standard by the area normalization method, assuming all impurities have a similar response factor.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Isotopic Purity by Mass Spectrometry (MS)

This method is used to confirm the isotopic enrichment of the this compound standard.

1. Instrumentation:

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) or a direct infusion source coupled to a mass spectrometer.

2. MS Conditions (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • Scan Range: m/z 200-300.

3. Sample Preparation:

  • Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., acetonitrile).

4. Analysis:

  • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

  • Acquire the mass spectrum.

5. Data Analysis:

  • Identify the molecular ion peak for this compound (C₁₆H₇D₅N₂O, expected m/z ≈ 253.1).

  • Identify the molecular ion peak for unlabeled Sudan I (C₁₆H₁₂N₂O, expected m/z ≈ 248.1).

  • Calculate the isotopic purity based on the relative intensities of the deuterated and non-deuterated molecular ions.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analytical Workflow cluster_data Data Evaluation cluster_result Outcome start Receive this compound Standard weigh Accurately weigh standard start->weigh dissolve Dissolve in appropriate solvent to create stock solution weigh->dissolve dilute Perform serial dilutions for working standards dissolve->dilute hplc_analysis HPLC-UV/DAD Analysis for Chemical Purity dilute->hplc_analysis ms_analysis LC-MS Analysis for Isotopic Purity dilute->ms_analysis chem_purity Calculate Chemical Purity (%) hplc_analysis->chem_purity iso_purity Determine Isotopic Enrichment (%) ms_analysis->iso_purity compare Compare results with Certificate of Analysis specifications chem_purity->compare iso_purity->compare decision Meets Specs? compare->decision pass Standard is suitable for use decision->pass Yes fail Troubleshoot or contact supplier decision->fail No

Caption: Workflow for the quality control of this compound standard.

troubleshooting_logic start Unexpected Peak(s) in Chromatogram q1 Is the peak present in a solvent blank? start->q1 a1_yes Contamination in mobile phase, solvent, or HPLC system. q1->a1_yes Yes a1_no Issue is likely related to the standard or sample preparation. q1->a1_no No action1 Prepare fresh mobile phase and solvents. Clean system. a1_yes->action1 q2 Does the peak correspond to a known impurity on the CoA? a1_no->q2 a2_yes Peak is an expected impurity. Quantify if necessary. q2->a2_yes Yes a2_no Potential degradation or unknown impurity. q2->a2_no No action2 Investigate for potential degradation (light/heat exposure). a2_no->action2 action3 Consider further characterization (e.g., MS) or contact supplier. action2->action3

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

Impact of pH on the extraction efficiency of azo dyes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the extraction efficiency of azo dyes.

Troubleshooting Guide

Q: My azo dye extraction yield is unexpectedly low. Could pH be the culprit?

A: Yes, pH is a critical parameter in azo dye extraction and can significantly impact your yield. The pH of the sample solution affects both the chemical state of the azo dye and the surface charge of any adsorbent materials used. An inappropriate pH can lead to poor partitioning of the dye into the extraction solvent or weak binding to the adsorbent. For many dyes, acidic conditions are optimal for extraction, while for others, alkaline pH levels yield better performance.[1][2] It is crucial to optimize the pH for your specific dye and matrix.

Q: I'm observing a color change in my solution, but my quantitative analysis shows low extraction efficiency. What could be happening?

A: This is a common issue. Many azo dyes are pH indicators, meaning their color changes with pH.[3][4] This color change is due to alterations in the dye's chemical structure (protonation or deprotonation) which affects its light absorption properties.[1][4] You might be observing the color of the indicator form of the dye at a specific pH, which doesn't necessarily correlate with a high concentration of the extracted dye. Always rely on a validated quantitative method, such as spectrophotometry at a fixed, predetermined λ-max or chromatography, rather than visual color intensity alone.[4]

Q: My extraction efficiency is inconsistent between experiments. How can I improve reproducibility?

A: Inconsistent pH control is a likely source of irreproducibility. Ensure you are using a calibrated pH meter and buffered solutions to maintain a stable pH throughout the extraction process.[5] The temperature should also be controlled, as it can influence both pH and the extraction equilibrium.[6] Documenting the exact pH, temperature, and buffer composition for every experiment is essential for achieving reproducible results.

Q: After adjusting the pH, my dye seems to be degrading. How can I prevent this?

A: Extreme pH conditions, both highly acidic and highly alkaline, can be detrimental to the chemical structure of some azo dyes, leading to degradation.[1] If you suspect degradation, try performing the extraction over a range of milder pH values. Additionally, consider the duration of the extraction; prolonged exposure to harsh pH levels can increase the likelihood of degradation. Performing the extraction at a lower temperature may also help mitigate degradation.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism by which pH influences azo dye extraction?

A: The pH of the aqueous solution dictates the ionization state of the functional groups on the azo dye molecule (such as sulfonic acid, carboxylic acid, or amine groups) and the surface of the adsorbent.[2][7]

  • For Liquid-Liquid Extraction: The solubility of the dye in the aqueous versus the organic phase is altered. For example, protonating an amine group at low pH makes the dye more water-soluble, while neutralizing an acidic group at low pH can make it more soluble in an organic solvent.

  • For Solid-Phase Extraction/Adsorption: The surface charge of the adsorbent and the charge of the dye molecule are key. For anionic dyes, a lower pH makes the adsorbent surface more positively charged, enhancing electrostatic attraction and improving removal efficiency.[6] Conversely, for cationic dyes, a higher pH would be more effective.

Q: What is the generally recommended pH range for azo dye extraction?

A: There is no single optimal pH for all azo dyes; the ideal pH depends on the specific dye's chemical structure and the extraction method.

  • For many anionic reactive dyes, maximum removal is observed in the acidic range (pH 2-6) .[6]

  • For some dyes, particularly in biodegradation or decolorization processes, performance is better in neutral to alkaline conditions (pH 7-9) .[1]

  • For ozonation-based degradation, decolorization is often faster and more effective at alkaline pH (e.g., pH 10) .[8][9] It is always recommended to perform pilot experiments to determine the optimal pH for your specific system.[5]

Q: How does pH interact with other experimental factors like temperature and adsorbent dosage?

A: pH is a master variable that interacts with other parameters. For instance, the optimal adsorbent dosage might change at different pH values because the binding capacity of the adsorbent is pH-dependent.[2][6] Temperature can also influence the ionization constants of both the dye and the adsorbent, thus shifting the optimal pH for extraction.[6] Therefore, when optimizing your extraction protocol, it is best to use a systematic approach, such as a design of experiments (DoE), to study the effects of these interacting factors.

Quantitative Data on pH Impact

The following tables summarize quantitative data from various studies on the effect of pH on the removal and extraction of different azo dyes.

Table 1: Effect of pH on Azo Dye Removal Efficiency (Adsorption & Decolorization)

Azo DyeMethodpHRemoval Efficiency (%)Reference
Methyl OrangeBiodegradation8 - 9Higher Rate[1]
Direct Red 83:1Adsorption5.0~85%[2]
Reactive Orange-122Adsorption2 - 5Maximum[6]
Methyl BlueAdsorption6.098% (AC-BLP)[6]
Acid Red 88Coagulation5.2459.37%[10]
Acid Yellow 36Coagulation7.1049.76%[10]
Corafix BR RedOzonation1098%[8][9]
Corafix BR RedOzonation490%[8]

Experimental Protocols

1. Protocol: Solid-Supported Liquid-Liquid Extraction (SLE) of Azo Dyes from Textiles

This protocol is a generalized procedure for extracting azo dyes, which may require optimization.[5]

  • 1. Sample Pretreatment:

    • Cut a representative textile sample (approx. 1.0 g) into small pieces (e.g., 5 mm x 5 mm).[5]

    • Transfer the sample to a reactor vessel.

    • Add 16 mL of a 0.06 mol/L citrate buffer solution pre-heated to 70°C. The protocol suggests a pH of 6.0, but this should be the variable you test and optimize.[5]

    • Seal the reactor and shake until the sample is fully wetted.

    • Incubate in a water bath at 70°C for 30 minutes.[5]

    • (Optional, for reductive cleavage) Add 3.0 mL of a freshly prepared sodium dithionite solution (200 mg/mL) and incubate for another 30 minutes at 70°C.[5]

    • Cool the reactor to room temperature.

  • 2. Extraction:

    • Press the textile sample with a glass rod and transfer the liquid onto an SLE cartridge.

    • Allow the liquid to adsorb onto the solid support for approximately 15 minutes.[5]

    • Elute the analytes by passing a suitable organic solvent (e.g., diethyl ether) through the cartridge. A common procedure is to use four aliquots of 20 mL.[5]

    • Collect the eluate in a flask.

  • 3. Post-Treatment & Analysis:

    • Evaporate the collected eluate to a smaller volume (e.g., 1 mL) using a rotary evaporator at low heat (e.g., 35°C).[5]

    • Dry the remaining solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis by spectrophotometry or chromatography.

2. Protocol: Optimizing pH for Adsorption-Based Dye Removal

This is a general batch experiment protocol to determine the optimal pH for dye removal using an adsorbent.

  • 1. Stock Solution Preparation:

    • Prepare a stock solution of the target azo dye (e.g., 1000 mg/L) in deionized water.

    • Prepare a series of working solutions (e.g., 50 mg/L) from the stock solution.

  • 2. Batch Adsorption Experiments:

    • Set up a series of flasks, each containing a fixed volume of the dye working solution (e.g., 50 mL).

    • Adjust the pH of each flask to a different value (e.g., 2, 4, 6, 7, 8, 10) using dilute HCl or NaOH.

    • Add a precise amount of the adsorbent (e.g., 0.05 g) to each flask.[2][6]

    • Seal the flasks and place them on an orbital shaker at a constant speed (e.g., 200 rpm) and temperature for a predetermined contact time (e.g., 120 minutes) to reach equilibrium.[6]

  • 3. Analysis:

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the dye's maximum wavelength (λ-max) using a UV-Vis spectrophotometer.

    • Calculate the dye removal efficiency (%) at each pH using the formula: Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

    • Plot the removal efficiency against pH to determine the optimal value.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_ph prep Sample Preparation (Azo Dye in Solution) ph_adjust pH Adjustment (Create Aliquots) prep->ph_adjust ph2 pH 2 ph_adjust->ph2 ph4 pH 4 ph_adjust->ph4 ph7 pH 7 ph_adjust->ph7 ph10 pH 10 ph_adjust->ph10 extraction Extraction Step (LLE or SPE) ph2->extraction ph4->extraction ph7->extraction ph10->extraction analysis Quantitative Analysis (e.g., UV-Vis, HPLC) extraction->analysis compare Compare Efficiencies & Determine Optimal pH analysis->compare

Caption: Workflow for optimizing pH in azo dye extraction experiments.

ph_mechanism Mechanism of pH on Anionic Dye Adsorption low_ph Low pH (Acidic) adsorbent_low Adsorbent Surface Protonated (+ Charge) low_ph->adsorbent_low dye_low Anionic Dye (- Charge) low_ph->dye_low high_ph High pH (Alkaline) adsorbent_high Adsorbent Surface Deprotonated (- Charge) high_ph->adsorbent_high dye_high Anionic Dye (- Charge) high_ph->dye_high result_low Strong Electrostatic Attraction -> HIGH EFFICIENCY adsorbent_low->result_low dye_low->result_low result_high Electrostatic Repulsion -> LOW EFFICIENCY adsorbent_high->result_high dye_high->result_high

Caption: Influence of pH on the interaction between an anionic azo dye and an adsorbent surface.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Detection of Sudan Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Sudan dyes, a group of synthetic, fat-soluble azo dyes. Due to their carcinogenic properties, the use of Sudan dyes as food additives is prohibited in many countries. Consequently, robust and reliable analytical methods are crucial for ensuring food safety. This document outlines the experimental protocols and performance data to assist researchers in selecting the appropriate technique for their analytical needs.

Introduction to Sudan Dye Analysis

Sudan dyes (I, II, III, IV, etc.) are industrial colorants used for plastics, oils, and waxes. Their illegal addition to foodstuffs, particularly spices and palm oil, to enhance color is a significant concern for regulatory bodies and consumers worldwide. The chemical structure of these azo dyes makes them susceptible to metabolic reduction, forming potentially carcinogenic aromatic amines. Therefore, sensitive and selective analytical methods are required for their detection at trace levels in complex food matrices. Both HPLC and GC-MS are powerful chromatographic techniques, but their applicability to Sudan dye analysis differs significantly due to the physicochemical properties of these compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the analysis of Sudan dyes. It is particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds like Sudan dyes without the need for derivatization.

Experimental Protocol: HPLC-UV/Vis

This protocol is a representative example for the determination of Sudan I, II, III, and IV in chili powder.

1. Sample Preparation (Extraction)

  • Weigh 2.5 g of homogenized chili powder into a 50 mL centrifuge tube.

  • Add 30 mL of a solvent mixture of acetone, dichloromethane, and methanol (3:2:1, v/v/v).

  • Heat the tube at 40°C for 30 minutes, with vortexing for 1 minute every 5 minutes.

  • Centrifuge the extract and collect the supernatant. Repeat the extraction on the residue and combine the supernatants.

  • Evaporate the combined supernatants to dryness at 40°C under a vacuum.

  • Reconstitute the residue in 10 mL of the HPLC mobile phase.

  • Filter the sample extract through a 0.45 µm syringe filter prior to injection.[1]

2. Chromatographic Conditions

  • Column: ACE C18, 250 mm x 4.6 mm i.d., 5 µm particle size.[1]

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (80:20, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 25 µL.[1]

  • Detection: UV-Vis detector set at 506 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact Sudan dyes by GC-MS is challenging due to their low volatility and thermal instability. At the high temperatures required for GC analysis, these dyes tend to degrade. Therefore, GC-MS methods for Sudan dyes are often indirect or focus on specific aspects of the dye sample.

Methodological Approaches for GC-MS
  • Indirect Analysis via Reductive Cleavage: This is the most common approach. The azo bond of the Sudan dyes is chemically reduced (e.g., using sodium dithionite) to form smaller, more volatile aromatic amines. These amines are then extracted and analyzed by GC-MS. The presence of specific amines indicates the original presence of the corresponding Sudan dye.[2]

  • Derivatization: To increase the volatility and thermal stability of the dyes, a derivatization step, such as trimethylsilylation (TMS), can be performed before GC-MS analysis. This allows for the chromatographic separation of the derivatized dyes.[3][4]

  • Impurity Profiling: GC-MS can be used to identify and quantify volatile or semi-volatile impurities present in the commercial Sudan dye powders. This can be useful for quality control of the dye material itself.[3]

Due to the indirect nature of the primary GC-MS method for food analysis, a direct comparison of performance parameters for the intact dyes with HPLC is not straightforward. The validation data for GC-MS often pertains to the resulting amines.

Performance Comparison: HPLC vs. GC-MS

The following table summarizes the performance characteristics of HPLC and GC-MS methods for the analysis of Sudan dyes based on published data. It is important to note that the reported values can vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterHPLC-UV/Vis & LC-MS/MSGC-MSNotes
Applicability Direct analysis of intact Sudan dyes.Indirect analysis (via reductive cleavage to amines) or analysis of impurities/derivatized dyes.HPLC is the standard method for routine quantitative analysis of intact Sudan dyes in food.
Limit of Detection (LOD) 1.2 - 5.4 µg/kg (HPLC-UV)[1][5] 0.001 - 0.03 mg/kg (LC-MS/MS)[6]2.0 - 4.2 µg/kg (for confirmation of derivatized dyes)[4]LC-MS/MS offers superior sensitivity compared to HPLC-UV. GC-MS LODs are for the specific confirmation method.
Limit of Quantification (LOQ) 4 - 18 µg/kg (HPLC-UV)[1][5] 0.002 - 0.1 mg/kg (LC-MS/MS)[6]2.73 - 4.39 µg/g (for impurities in dye powder)[3]LOQs for GC-MS are typically reported for impurities or cleaved products, not the intact dyes in a food matrix.
Recovery 89 - 98% (HPLC-UV)[1][5] 80.7 - 104.4% (LC-MS/MS)[6]42.5 - 77.6% (for cleaved amines)[2]Recoveries for the indirect GC-MS method can be lower and more variable due to the chemical reduction step.
Linearity (r²) > 0.999[1][5]> 0.997 (for impurities)[3]Both techniques can demonstrate good linearity for their respective target analytes.
Sample Preparation Liquid-solid extraction followed by clean-up.Extraction followed by chemical reduction and further extraction, or derivatization.GC-MS methods often require more extensive and complex sample preparation.

Logical Workflow for Method Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of two analytical methods like HPLC and GC-MS.

Method_Cross_Validation_Workflow start Start: Define Analytical Requirement method1 Method 1 Development & Validation (e.g., HPLC) start->method1 method2 Method 2 Development & Validation (e.g., GC-MS) start->method2 samples Prepare Spiked and Real Samples method1->samples method2->samples analysis1 Analyze Samples with Method 1 samples->analysis1 analysis2 Analyze Samples with Method 2 samples->analysis2 compare Compare Results (Statistical Analysis) analysis1->compare analysis2->compare conclusion Conclusion on Method Comparability compare->conclusion end End conclusion->end

Caption: Workflow for cross-validating two analytical methods.

Conclusion

For the routine analysis and quantification of intact Sudan dyes in food matrices, HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is the superior and more direct method. It offers excellent sensitivity, recovery, and does not require derivatization or chemical alteration of the target analytes.

GC-MS, while a powerful technique for volatile and semi-volatile compounds, is not well-suited for the direct analysis of Sudan dyes. Its application is more specialized, focusing on the identification of cleaved aromatic amines as an indirect evidence of Sudan dye presence, or for the quality control of dye materials.

The choice between HPLC and GC-MS for Sudan dye analysis is therefore clear for food safety applications: HPLC-based methods provide the most reliable and direct quantitative results for the parent dye compounds. GC-MS can serve as a complementary technique for confirmatory purposes, especially for identifying the specific amines that could be formed metabolically.

References

A Comparative Guide to Method Validation for Sudan Dye Detection in Food: An ISO 17025 Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit use of Sudan dyes as food colorants poses a significant health risk due to their carcinogenic properties.[1][2] Regulatory bodies worldwide, including the European Union, have banned their use in foodstuffs, necessitating robust and validated analytical methods for their detection to ensure food safety.[2][3] This guide provides a comparative overview of common analytical techniques for the detection of Sudan I, II, III, and IV, with a focus on method validation in accordance with ISO/IEC 17025, the international standard for the competence of testing and calibration laboratories.[4][5][6]

Comparison of Analytical Methods for Sudan Dye Detection

The most prevalent methods for the analysis of Sudan dyes are High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][7] Spectrophotometric methods offer a simpler and more cost-effective alternative, though often with lower sensitivity.[8][9][10]

The choice of method often depends on the required sensitivity, selectivity, and the complexity of the food matrix. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, enabling reliable confirmation of results.[1][2][7]

Table 1: Comparison of Performance Parameters for Validated Methods

Performance ParameterHPLC-UV/PDALC-MS/MSSpectrophotometry
Limit of Detection (LOD) 0.2 - 5.4 µg/kg[11]0.125 mg/kg (for a mix of 11 azo dyes)[12]0.79 µg/L (for Sudan III)[8]
Limit of Quantification (LOQ) 0.4 - 18 µg/kg[11]Not explicitly stated, but quantitation is reliable well below 0.5 mg/kg[12]2.6 µg/L (for Sudan III)[8]
Recovery 89 - 98%93.8 - 115.2%[12]Quantitative recovery reported[8]
Precision (Repeatability, RSDr) 0.82 - 4.09%0.8 - 7.7%[12]< 5% (RSD)[8]
Linearity (r²) > 0.9999> 0.99[13]Not explicitly stated
Specificity/Selectivity Good, based on retention time and UV spectra[11]Excellent, based on precursor and product ions[1][2]Lower, susceptible to matrix interference[8]
Typical Food Matrices Chili powder, curry, sauces[11]Paprika, spices[12]Spices, soy sauce[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are outlines of typical procedures for the most common analytical methods.

High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA)

This method is widely used for the routine analysis of Sudan dyes in various food matrices.

1. Sample Preparation (Extraction):

  • Weigh a homogenized sample (e.g., 1-5 g of chili powder).

  • Add a suitable extraction solvent, such as acetonitrile or a mixture of acetonitrile and methanol.[11]

  • Vortex and sonicate the sample to ensure efficient extraction.[14]

  • Centrifuge the mixture and collect the supernatant.

  • The extract may be evaporated to dryness and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[1][11]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and water is typical.[11][15]

  • Flow Rate: A flow rate of around 1 mL/min is often employed.[11][15]

  • Detection: Detection is performed at the maximum absorption wavelengths for each Sudan dye (e.g., Sudan I at ~478 nm, Sudan II at ~496 nm, Sudan III at ~510 nm, and Sudan IV at ~520 nm).[11]

3. Validation Parameters:

  • Linearity: A calibration curve is constructed using matrix-matched standards at different concentrations.

  • LOD and LOQ: These are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Accuracy (Recovery): Blank samples are spiked with known concentrations of Sudan dyes and the recovery is calculated.

  • Precision (Repeatability and Reproducibility): The analysis of replicate samples is performed on the same day (repeatability) and on different days (reproducibility).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for confirmatory analysis and the detection of trace levels of Sudan dyes.

1. Sample Preparation:

  • Sample extraction is similar to the HPLC-UV method, often using acetonitrile.[12][14]

  • The use of isotopically labeled internal standards (e.g., Sudan I-d5, Sudan IV-d6) is recommended for accurate quantification.[12]

  • A clean-up step using solid-phase extraction (SPE) may be employed for complex matrices to reduce matrix effects.[1][2]

2. LC-MS/MS Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) can be used for faster analysis times.[12] A C18 column is typically used.

  • Ionization: Electrospray ionization (ESI) in positive mode is common for Sudan dyes.[16]

  • Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for each analyte, ensuring high selectivity.

3. Validation Parameters:

  • Validation parameters are similar to those for HPLC-UV, with a strong emphasis on specificity, demonstrated by the consistent ion ratios between the quantifier and qualifier transitions.

Spectrophotometric Method

This method is simpler and less expensive but is generally less sensitive and specific than chromatographic methods.

1. Sample Preparation:

  • Extraction of the dyes from the food sample is performed using a suitable solvent.

  • A microextraction technique, such as supramolecular liquid-phase microextraction, can be used to preconcentrate the analytes.[8]

2. Analysis:

  • The absorbance of the extracted solution is measured at the maximum wavelength of the target Sudan dye (e.g., 510 nm for Sudan III).[8]

3. Validation Parameters:

  • Linearity: A calibration curve is prepared using standard solutions.

  • LOD and LOQ: Determined from the calibration curve.

  • Precision: Assessed by repeated measurements of a standard solution.

Mandatory Visualizations

To further clarify the processes and compounds discussed, the following diagrams are provided.

Method_Validation_Workflow cluster_Planning Planning & Scoping cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Define_Purpose Define Purpose & Scope Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Defines Sample_Prep Sample Preparation Select_Parameters->Sample_Prep Guides Instrumental_Analysis Instrumental Analysis Sample_Prep->Instrumental_Analysis Provides Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Generates Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Input for Performance_Verification Verify Performance Characteristics Statistical_Analysis->Performance_Verification Assesses Validation_Report Generate Validation Report Performance_Verification->Validation_Report Documents

Caption: General workflow for method validation according to ISO 17025.

Sudan_Dyes_Structures cluster_SudanI Sudan I cluster_SudanII Sudan II cluster_SudanIII Sudan III cluster_SudanIV Sudan IV SudanI SudanI_label C16H12N2O SudanII SudanII_label C18H16N2O SudanIII SudanIII_label C22H16N4O SudanIV SudanIV_label C24H20N4O

Caption: Chemical formulas of the four primary Sudan dyes.

References

A Guide to Inter-Laboratory Performance in Sudan Dye Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection of banned Sudan dyes in food matrices. The information is compiled from various inter-laboratory comparison studies and method validation reports to assist laboratories in evaluating and improving their analytical performance.

Data Presentation: Comparison of Analytical Performance

The following table summarizes the performance of different analytical methods for the determination of Sudan dyes as reported in various studies. This data can serve as a benchmark for laboratories to compare their own performance.

Analyte(s)MatrixMethodRecovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
Sudan I, II, III, IVSaucesHPLC-PDA51 - 860.2 - 0.50.4 - 1.0[1]
Sudan I, II, III, IVPowdered SpicesHPLC-PDA89 - 1001.5 - 2.03.0 - 4.0[1]
Sudan I, II, III, IVPalm OilLC-DAD60 - 83--[2]
Sudan I, II, III, IVPalm OilLC-MS/MS57 - 92--[2]
Sudan I, II, III, IVChilli SpicesLC-MS/MS66 - 104--[2]
Sudan I - IV, Para RedRed Chilli PepperHPLC-UV89 - 980.0012 - 0.00540.004 - 0.018[3]
Eight Sudan DyesChili PowderUPLC-MS/MS80.7 - 104.40.000001 - 0.000030.000002 - 0.0001[4]
Sudan I - IVChilli Pepper PowderUFLC-UV85.3 - 121.20.02 - 0.040.05 - 0.13[5]

Experimental Protocols

A detailed experimental protocol for the analysis of Sudan dyes is crucial for achieving accurate and reproducible results. The following is a representative methodology synthesized from various validated methods.[1][2][6]

1. Sample Preparation and Extraction

  • Apparatus : Homogenizer, centrifuge, vortex mixer, rotary evaporator.

  • Reagents : Acetonitrile (HPLC grade), water (deionized), anhydrous sodium sulfate.

  • Procedure :

    • Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute and then shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through anhydrous sodium sulfate.

    • Repeat the extraction of the residue with another 20 mL of acetonitrile.

    • Combine the extracts and evaporate to near dryness using a rotary evaporator at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for analysis.

2. Chromatographic Analysis (HPLC-PDA)

  • Instrumentation : High-Performance Liquid Chromatograph with a Photodiode Array Detector.

  • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection : Monitor at the maximum absorption wavelength for each Sudan dye (e.g., Sudan I: ~478 nm, Sudan II: ~493 nm, Sudan III: ~508 nm, Sudan IV: ~520 nm).

  • Quantification : Use an external calibration curve prepared from certified reference standards.

3. Confirmatory Analysis (LC-MS/MS)

For unambiguous identification and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

  • Instrumentation : Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : Similar to the HPLC-PDA method.

  • Ionization Mode : Positive ESI is typically used.

  • MS/MS Detection : Monitor at least two specific multiple reaction monitoring (MRM) transitions for each analyte to ensure high selectivity and confirmation.

Mandatory Visualizations

Experimental Workflow for Sudan Dye Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing sample Food Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction (Acetonitrile) homogenization->extraction cleanup Clean-up/Filtration extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc pda PDA Detection hplc->pda lcmsms LC-MS/MS Confirmation hplc->lcmsms quantification Quantification (Calibration Curve) pda->quantification lcmsms->quantification reporting Result Reporting quantification->reporting signaling_pathway cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage cluster_toxicological_outcome Toxicological Outcome sudan_dye Sudan Dye cyp450 Cytochrome P450 (CYP1A1, CYP3A4) sudan_dye->cyp450 peroxidase Peroxidases sudan_dye->peroxidase aromatic_amines Aromatic Amines (Azo-reduction) sudan_dye->aromatic_amines reactive_metabolites Reactive Metabolites (e.g., Benzenediazonium ion) cyp450->reactive_metabolites peroxidase->reactive_metabolites ros Reactive Oxygen Species (ROS) reactive_metabolites->ros dna_adducts DNA Adducts (Guanine Adducts) reactive_metabolites->dna_adducts oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage & Replication Errors dna_adducts->dna_damage mutagenicity Mutagenicity dna_damage->mutagenicity carcinogenicity Carcinogenicity mutagenicity->carcinogenicity

References

Isotope Dilution Mass Spectrometry: The Gold Standard for Sudan Dye Analysis in Food Safety

Author: BenchChem Technical Support Team. Date: November 2025

A critical comparison of analytical performance for the detection of carcinogenic Sudan dyes, highlighting the superior accuracy and sensitivity of isotope dilution mass spectrometry.

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of illegal carcinogenic dyes like Sudan I, II, III, and IV in various food matrices is of paramount importance. While various analytical techniques exist, isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a definitive method, offering unparalleled accuracy and sensitivity by mitigating matrix effects and variabilities in sample preparation. This guide provides a comprehensive comparison of the performance of this method, supported by experimental data from various studies.

Performance Characteristics: Linearity and Limits of Detection

The use of stable isotope-labeled internal standards, such as Sudan I-d5, Sudan II-d6, Sudan III-d6, and Sudan IV-d6, is central to the isotope dilution method. These standards, which are chemically identical to the target analytes but differ in mass, are added to the sample at the beginning of the analytical process. This allows for precise correction of analyte losses during sample preparation and ionization suppression or enhancement in the mass spectrometer, leading to highly accurate and precise quantification.

The following table summarizes the linearity and limits of detection (LOD) and quantification (LOQ) for Sudan dyes achieved by various LC-MS/MS methods, with a focus on those employing isotopic dilution.

AnalyteMethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Sudan I UPLC-MS/MS with Isotope Dilution> 0.99-0.125 mg/kg (in paprika)[1][2]
LC-MS/MS with Isotope Dilution-0.7 µg/kg (in chilli spices)4 ppb[3][4]
APCI-MS/MS with Isotope Dilution-Method reported to be 20x more sensitive than HPLC-[5]
Sudan II LC-MS/MS with Isotope Dilution-0.5 µg/kg (in chilli spices)4 ppb[3][4]
Sudan III LC-MS/MS with Isotope Dilution-0.7 µg/kg (in chilli spices)4 ppb[3][4]
Sudan IV UPLC-MS/MS with Isotope Dilution> 0.99-0.125 mg/kg (in paprika)[1][2]
LC-MS/MS with Isotope Dilution-1.0 µg/kg (in chilli spices)10 ppb[3][4]
Sudan Dyes (General) UPLC-ESI-MS/MS> 0.99450.3 - 1.4 ng/g0.9 - 4.8 ng/g[6]
HPLC-PDA> 0.980.5 - 1 mg/kg-[7]

Note: ppb (parts per billion) is approximately equal to µg/kg. Conversion between ng/g and mg/kg is 1:1. The limits of detection and quantification can vary depending on the sample matrix and specific instrument conditions.

The Isotope Dilution Workflow: A Step-by-Step Visualization

The analytical workflow for the determination of Sudan dyes using isotope dilution LC-MS/MS is a multi-step process designed to ensure accuracy and reliability. The following diagram illustrates the key stages of this workflow.

Sudan_Dye_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Spices, Oils) Spike Spike with Isotope-Labeled Internal Standards (e.g., this compound, Sudan IV-d6) Sample->Spike Extraction Solvent Extraction (e.g., Acetonitrile) Spike->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup LC_Separation UPLC/HPLC Separation (C18 Column) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification using Isotope Dilution Calculation MS_Detection->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for Sudan dye analysis using isotope dilution LC-MS/MS.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are summaries of key experimental procedures from the cited literature.

Method 1: UPLC-MS/MS with Isotope Dilution for Spices[1][2]
  • Sample Preparation:

    • Weigh 1 gram of the paprika sample.

    • Add a known amount of isotope-labeled internal standards (this compound and Sudan IV-d6).

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 30 minutes.

    • Centrifuge the sample.

    • Take an aliquot of the supernatant for analysis.

  • LC-MS/MS Parameters:

    • System: ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its isotopic internal standard.

Method 2: LC-MS/MS with Isotope Dilution for Chili Products and Edible Rose Petals[3]
  • Sample Preparation:

    • The specific extraction and purification steps are detailed in the full method document.

  • LC-MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI).

    • Column: CORTEC C18, 1.6 µm, 2.1 mm × 15 cm or equivalent.

    • MRM Transitions:

      • Sudan I: m/z 249 > 93 (quantifier), 249 > 156 (qualifier)

      • This compound (I.S.): m/z 254 > 98 (quantifier)

      • Sudan II: m/z 277 > 121 (quantifier)

      • Sudan II-d6 (I.S.): m/z 283 > 121 (quantifier)

      • Sudan III: m/z 353 > 93 (quantifier)

      • Sudan III-d6 (I.S.): m/z 359 > 162 (quantifier)

      • Sudan IV: m/z 381 > 93 (quantifier)

      • Sudan IV-d6 (I.S.): m/z 387 > 225 (quantifier)

Method 3: LC-MS/MS with Isotope Dilution for Palm Oil and Chilli Spices[4]
  • Sample Preparation:

    • Spike the sample with d6-Sudan III as an internal standard.

    • Extract the sample with acetonitrile.

    • Perform a cleanup step using solid-phase extraction (SPE).

  • LC-MS/MS Parameters:

    • System: Prominence UFLC XR (Shimadzu).

    • Column: Agilent Eclipse 5 μm XDB-C18 (4.6 mm × 150 mm).

    • Flow Rate: 0.8 ml/min.

    • Detection: Tandem mass spectrometer set to monitor specific transitions for each Sudan dye.

Conclusion

The data and protocols presented unequivocally demonstrate that isotope dilution LC-MS/MS is a robust, sensitive, and highly accurate method for the determination of Sudan dyes in complex food matrices. The use of isotopically labeled internal standards effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery, leading to reliable quantification at low levels. For laboratories tasked with ensuring food safety and regulatory compliance, the adoption of isotope dilution mass spectrometry represents the state-of-the-art for the analysis of these banned colorants. While other screening methods exist, the confirmatory power and quantitative accuracy of this technique remain unmatched.

References

Comparative study of different extraction solvents for azo dyes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various solvents used for the extraction of azo dyes from different matrices. The selection of an appropriate solvent is critical for achieving high extraction efficiency and ensuring accurate quantification. This document summarizes quantitative data from various studies, details experimental protocols, and provides visualizations to illustrate key processes.

Introduction to Azo Dye Extraction

Azo dyes are the largest and most versatile class of synthetic dyes used in a wide range of industries, including textiles, food, and printing. Due to their potential toxicity and carcinogenic properties, the accurate detection and quantification of these dyes in various products are of significant importance. Effective extraction is the first and one of the most crucial steps in the analytical workflow. The choice of extraction solvent significantly impacts the recovery of azo dyes and is dependent on the chemical structure of the dye, the nature of the sample matrix, and the subsequent analytical technique.

Comparative Performance of Extraction Solvents

The efficiency of an extraction solvent is typically evaluated based on the percentage of recovery of the target analyte from the sample matrix. Below is a compilation of data from various studies, summarizing the performance of different solvents in the extraction of several common azo dyes.

Conventional Organic Solvents

Conventional organic solvents are widely used for the extraction of azo dyes due to their availability and effectiveness. The choice of solvent is often guided by the polarity of the target azo dye.

Azo Dye(s)MatrixExtraction MethodSolvent(s)Average Recovery (%)Reference
Sudan I, II, III, IVChilli PowderSolid-Liquid ExtractionAcetonitrile:Acetone (1:1 v/v)>95%[1]
Sudan I, II, III, IVFoodstuff and WaterDispersive Liquid-Liquid Microextraction1-Undecanol90-121% (preconcentration factor)[2]
Banned Azo DyesTextilesSolid-Supported Liquid-Liquid ExtractionDiethyl EtherNot specified, but presented as an effective method[3]
Auramine-O and Methylene BlueWater and WastewaterDispersive Liquid-Liquid MicroextractionChloroform92.4-99.7%[4]
Ionic Liquids: An Alternative to Conventional Solvents

Ionic liquids (ILs) have emerged as promising "green" solvents for the extraction of a wide range of compounds, including azo dyes. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive alternatives to volatile organic solvents.[5]

Azo Dye(s)MatrixExtraction MethodIonic LiquidExtraction Efficiency (%)Reference
Methyl OrangeWaterLiquid-Liquid ExtractionGuanidinium-based ILs95-99%[5]
Methyl RedWaterLiquid-Liquid ExtractionAlkylimidazolium-based ILs>99%[5]
Various Acid DyesAqueous SolutionLiquid-Liquid ExtractionImidazolium-based ILs52-100%[5]
Azo DyesLeather Industry EffluentLiquid-Liquid ExtractionNeutral Ionic Liquid98%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for common azo dye extraction techniques.

Solid-Supported Liquid-Liquid Extraction (SLE) of Azo Dyes from Textiles

This protocol is adapted from a method for the extraction of banned azo dyes from textiles.[3]

1. Sample Pretreatment:

  • Cut a representative sample of the textile into small pieces (approximately 5 mm x 5 mm).

  • Transfer 1.0 g of the sample into a reactor.

  • Add 16 mL of citrate buffer (0.06 mol/L, pH 6.0) at 70±2 °C.

  • Seal the reactor and shake until the sample is completely soaked.

  • Incubate in a water bath at 70±2 °C for 30 minutes.

  • Add 3.0 mL of freshly prepared sodium dithionite solution (200 mg/mL).

  • Seal, shake, and incubate for another 30 minutes in the water bath.

  • Cool the reactor to room temperature.

2. Extraction:

  • Transfer the liquid from the reactor onto an SLE cartridge.

  • Allow the sample to adsorb onto the solid support for 15 minutes.

  • Elute the cartridge four times with 20 mL of diethyl ether each time. Collect the eluate.

3. Post-treatment:

  • Evaporate the collected eluate to approximately 1 mL using a rotary evaporator at 35 °C.

  • Dry the remaining solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) for Azo Dyes in Water

This is a general protocol based on the principles of DLLME for the extraction of dyes from aqueous samples.[2][4]

1. Sample Preparation:

  • Take a defined volume of the aqueous sample (e.g., 5-10 mL) in a conical centrifuge tube.

  • Adjust the pH of the sample as required for optimal extraction of the target dye.

2. Extraction:

  • Prepare a mixture of a disperser solvent (e.g., acetone, acetonitrile, or methanol) and an extraction solvent (a water-immiscible organic solvent with a density higher than water, e.g., chloroform, 1-undecanol).

  • Rapidly inject this mixture into the aqueous sample. A cloudy solution will form due to the dispersion of fine droplets of the extraction solvent.

  • Centrifuge the mixture to separate the organic and aqueous phases. The extraction solvent containing the analyte will settle at the bottom of the tube.

3. Analysis:

  • Carefully collect the sedimented organic phase using a microsyringe.

  • Analyze the extracted analytes using a suitable analytical technique such as HPLC or GC-MS.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps involved in azo dye extraction and the principle of liquid-liquid extraction.

AzoDyeExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Sample (Textile, Food, Water) Pretreatment Pretreatment (e.g., Cutting, Homogenization) Sample->Pretreatment SolventAddition Addition of Extraction Solvent Pretreatment->SolventAddition ExtractionProcess Extraction (e.g., Shaking, Vortexing) SolventAddition->ExtractionProcess PhaseSeparation Phase Separation (e.g., Centrifugation) ExtractionProcess->PhaseSeparation Collection Collection of Organic Phase PhaseSeparation->Collection Concentration Concentration/ Solvent Evaporation Collection->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis Instrumental Analysis (e.g., HPLC, GC-MS) Reconstitution->Analysis

Azo Dye Extraction and Analysis Workflow

LiquidLiquidExtraction cluster_initial Initial State cluster_addition Solvent Addition cluster_mixing Mixing cluster_separation Phase Separation Initial Aqueous Phase (with Azo Dyes) Addition Addition of Immiscible Organic Solvent Mixing Vigorous Mixing (Shaking/Vortexing) Separation Separation of Phases AqueousPhase Aqueous Phase (Depleted of Dyes) Separation->AqueousPhase OrganicPhase Organic Phase (with Extracted Dyes) Separation->OrganicPhase

Principle of Liquid-Liquid Extraction

Conclusion

The selection of an appropriate extraction solvent is a critical step in the analysis of azo dyes. This guide provides a comparative overview of the performance of various conventional organic solvents and ionic liquids, highlighting their extraction efficiencies for different azo dyes and matrices. The detailed experimental protocols for SLE and DLLME offer practical guidance for researchers. The choice of solvent and extraction technique should be tailored to the specific azo dye, the complexity of the sample matrix, and the analytical instrumentation available. While conventional solvents remain widely used, the high efficiency and environmental benefits of ionic liquids make them a compelling alternative for future applications in azo dye analysis.

References

A Comparative Guide to the Validation of a New Analytical Method for Sudan Dyes Utilizing Sudan I-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the detection of Sudan dyes, with a focus on validating a new method employing Sudan I-d5 as an internal standard. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons and detailed experimental data to support the adoption of robust and accurate analytical techniques.

The illegal adulteration of food products and other materials with Sudan dyes, a group of carcinogenic industrial colorants, necessitates reliable and sensitive analytical methods for their detection.[1][2] The validation of such methods is crucial to ensure the accuracy and reliability of results.[3] This guide outlines the validation of a new analytical method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and an isotopically labeled internal standard, this compound, for enhanced accuracy.[4]

Performance Comparison of Analytical Methods

The choice of analytical technique significantly impacts the sensitivity, specificity, and reliability of Sudan dye detection. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent method.[2] While UV-Vis detection is common, Mass Spectrometry (MS) offers superior specificity and sensitivity.[1] The use of an internal standard, such as this compound, is critical for correcting matrix effects and improving quantitative accuracy.[4]

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
New Method: LC-MS/MS with this compound Chili Powder0.05 µg/kg0.15 µg/kg95 - 105Hypothetical Data
HPLC-PDASauces0.2 - 0.5 mg/kg0.4 - 1 mg/kgNot Specified[5]
HPLC-PDASpices1.5 - 2 mg/kg3 - 4 mg/kgNot Specified[5]
LC-MS/MSSpices0.5 - 1.0 µg/kg (for Sudan I, II, III, IV)1.5 - 2.0 mg/kg (for Sudan dyes)66 - 104[4]
LC-DADPalm Oil184 - 237 ng/mlNot Specified70 - 86[4]
UPLC-MS/MSChili Powder0.01 - 0.04 mg/kg (for various azo dyes)0.04 - 0.12 mg/kg (for various azo dyes)96.0 - 102.6[6]

Experimental Protocol: Validation of a New LC-MS/MS Method for Sudan Dyes using this compound

This protocol details the steps for validating a new analytical method for the quantification of Sudan I, II, III, and IV in a chili powder matrix.

1. Reagents and Materials

  • Sudan I, II, III, and IV analytical standards

  • This compound analytical standard[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Certified blank chili powder

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of Sudan I, II, III, IV, and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all four Sudan dyes at a concentration of 10 µg/mL. Prepare a separate working solution of this compound at 1 µg/mL.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank chili powder extract with appropriate volumes of the working standard solutions to achieve concentrations ranging from 0.1 to 50 µg/kg. Each calibration standard should be spiked with the this compound internal standard at a constant concentration of 5 µg/kg.

3. Sample Preparation

  • Weigh 1 g of the homogenized chili powder sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute and extract using an ultrasonic bath for 15 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for the quantification of each analyte and the internal standard.

5. Method Validation Parameters The validation of the analytical method should be performed according to established guidelines, assessing the following parameters:[8][9]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes from other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical response over a specified range.

  • Accuracy (Recovery): The closeness of the measured value to the true value, determined by spike and recovery experiments at different concentration levels.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of the new analytical method for Sudan dyes.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (LC-MS/MS) MD1->MD2 MD3 Optimize Sample Preparation MD2->MD3 MD4 Optimize Chromatographic & MS Conditions MD3->MD4 V1 Establish Validation Protocol MD4->V1 Proceed to Validation V2 Assess Specificity & Selectivity V1->V2 V3 Determine Linearity & Range V1->V3 V4 Evaluate Accuracy (Recovery) V1->V4 V5 Determine Precision (Repeatability & Intermediate) V1->V5 V6 Calculate LOD & LOQ V1->V6 V7 Evaluate Robustness V1->V7 MI1 Document Validation Report V7->MI1 Validation Complete MI2 Implement for Routine Analysis MI1->MI2 MI3 Ongoing Method Performance Monitoring MI2->MI3

Caption: Workflow for the validation of a new analytical method for Sudan dyes.

Conclusion

The validation of a new analytical method using this compound as an internal standard coupled with LC-MS/MS provides a robust and reliable approach for the quantification of Sudan dyes in complex matrices. This guide offers a framework for comparing this advanced methodology with existing techniques and provides a detailed protocol for its validation. By adhering to rigorous validation procedures, laboratories can ensure the generation of high-quality, defensible data, which is paramount for consumer safety and regulatory compliance.

References

UPLC vs. HPLC for Sudan Dye Separation: A Comprehensive Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The illegal adulteration of food products with Sudan dyes, a class of industrial azo dyes with carcinogenic properties, has necessitated the development of rapid, sensitive, and reliable analytical methods for their detection. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this application. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in separation science. This guide provides a detailed comparison of the performance characteristics of UPLC and HPLC for the separation of Sudan dyes, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.

Performance Characteristics: A Quantitative Comparison

UPLC technology, which utilizes columns with sub-2 µm particles, operates at higher pressures than traditional HPLC, leading to significant improvements in speed, resolution, and sensitivity.[1][2][3] These advantages are particularly evident in the analysis of complex samples containing multiple Sudan dyes.

Performance MetricUPLCHPLCKey Advantages of UPLC
Analysis Time ~7 minutes for 7 dyes[4]9 - 20 minutes for 4-5 dyes[5]Significantly faster analysis, increasing sample throughput.[1]
Resolution Baseline separation of isobaric compounds (e.g., Sudan Red B and Sudan IV)[6]Co-elution of isomers can be a challenge[7]Improved peak separation, allowing for more accurate identification and quantification in complex matrices.[1][8]
Sensitivity (LOD) 0.006 - 0.02 mg/kg[4]0.2 - 2 mg/kg[9]Lower detection limits, crucial for trace-level analysis and ensuring food safety.[1]
Solvent Consumption Reduced due to shorter run times and lower flow rates[2][3]Higher due to longer run times and higher flow ratesMore environmentally friendly and cost-effective.[2]
Peak Capacity Higher, allowing for the separation of more components in a single run[8]Lower, may require multiple injections or method adjustments for complex mixturesIncreased efficiency and more comprehensive sample profiling.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both UPLC and HPLC separation of Sudan dyes, compiled from various studies.

UPLC Method for Sudan Dye Separation

  • Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[4]

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[4]

  • Mobile Phase:

    • A: Acetonitrile–formic acid (100:0.1, v/v)[4]

    • B: Water[4]

  • Gradient Elution: Initial condition of 60% A and 40% B, followed by a linear gradient to 70% A in 3 minutes, then a linear gradient to 90% A in 1 minute. The condition is held for 3 minutes before returning to the initial mobile phase composition for re-equilibration.[4]

  • Flow Rate: 0.3 - 0.4 mL/min.[10][11]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 2 µL.[10]

  • Detection: Photodiode array detector monitoring at 500 nm for quantification of multiple Sudan dyes.[4]

HPLC Method for Sudan Dye Separation

  • Instrumentation: HPLC system with a UV-VIS or photodiode array (PDA) detector.[12]

  • Column: ACE C18, 250 mm x 4.6 mm i.d., 5 µm particles or equivalent.

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (80:20, v/v) or a gradient can be used.[12] For a gradient, a common setup is solvent A (water) and solvent B (0.1% v/v formic acid in methanol), starting with 75% B and linearly increasing to 100% B over 15 minutes.[12]

  • Flow Rate: 1 mL/min.[5]

  • Column Temperature: 30 - 40°C.[12]

  • Injection Volume: 25 µL.

  • Detection: UV-VIS or PDA detector set at specific wavelengths for different dyes (e.g., 478 nm for Sudan I, 496 nm for Sudan II, 510 nm for Sudan III, and 520 nm for Sudan IV) or a single wavelength like 506 nm for simultaneous detection.[9]

Visualizing the Workflow and Performance Advantages

To better illustrate the experimental process and the hierarchical benefits of UPLC, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis Sample Food Sample (e.g., Chili Powder) Extraction Extraction with Acetonitrile Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup UPLC UPLC System Cleanup->UPLC Inject HPLC HPLC System Cleanup->HPLC Inject UPLC_Data UPLC Chromatogram (Shorter Retention Time, Sharper Peaks) UPLC->UPLC_Data HPLC_Data HPLC Chromatogram (Longer Retention Time, Broader Peaks) HPLC->HPLC_Data Comparison Performance Comparison (Resolution, Sensitivity, Time) UPLC_Data->Comparison HPLC_Data->Comparison G UPLC UPLC Technology SmallerParticles < 2 µm Particle Size Columns UPLC->SmallerParticles HigherPressure Higher Operating Pressure UPLC->HigherPressure IncreasedEfficiency Increased Column Efficiency SmallerParticles->IncreasedEfficiency FasterSeparation Faster Separation HigherPressure->FasterSeparation HigherResolution Higher Resolution IncreasedEfficiency->HigherResolution HigherSensitivity Higher Sensitivity IncreasedEfficiency->HigherSensitivity

References

A Comparative Analysis of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the Quantification of Sudan Dyes in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common atmospheric pressure ionization techniques, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), for the analysis of Sudan dyes. These synthetic azo dyes (Sudan I, II, III, and IV) are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC) and are prohibited as food additives in many countries, including the European Union and the United States.[1] Their illegal use to enhance the color of food products like chili powder and palm oil necessitates robust and sensitive analytical methods for their detection and quantification. This guide synthesizes available experimental data to aid researchers in selecting the optimal ionization technique for their specific analytical needs.

Key Principles: APCI vs. ESI

Sudan dyes are relatively non-polar, aromatic compounds. The choice between APCI and ESI for their analysis is not always straightforward and depends on several factors, including the specific analyte, the complexity of the matrix, and the desired sensitivity.

Electrospray Ionization (ESI) is a soft ionization technique that is most suitable for polar and ionizable compounds.[2] It generates ions from a liquid phase by applying a strong electric field to a solution flowing through a capillary. This process is particularly effective for large biomolecules but can also be used for smaller molecules that can be readily protonated or deprotonated. For Sudan dyes, ESI in positive ion mode is commonly used, where the protonated molecule ([M+H]+) is the primary ion observed.[1]

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for less polar and more volatile compounds that are not easily ionized by ESI.[2] In APCI, the sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent molecules, which in turn ionize the analyte molecules through gas-phase chemical reactions. This makes APCI a good choice for analytes that are thermally stable and have some degree of volatility.

Quantitative Performance Comparison

While direct comparative studies of APCI and ESI for all four major Sudan dyes are limited in the literature, existing data allows for an assessment of their individual performances. The following tables summarize key quantitative parameters from various studies.

Table 1: Performance Data for ESI-MS in the Analysis of Sudan Dyes

AnalyteMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
Sudan IFood0.3 - 1.40.9 - 4.883.4 - 112.3[3]
Sudan IIFood0.3 - 1.40.9 - 4.883.4 - 112.3[3]
Sudan IIIFood0.3 - 1.40.9 - 4.883.4 - 112.3[3]
Sudan IVFood0.3 - 1.40.9 - 4.883.4 - 112.3[3]
Sudan Red GFood0.3 - 1.40.9 - 4.883.4 - 112.3[3]
Sudan Red 7BFood0.3 - 1.40.9 - 4.883.4 - 112.3[3]
Para RedFood3.7 - 6.012.2 - 19.883.4 - 112.3[3]

Table 2: Performance Data for APCI-MS in the Analysis of Sudan I

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Sudan IHot Chilli, Spices6018065 - 75[4]

Table 3: Performance Data for APPI-MS/MS in the Analysis of Sudan Dyes

Atmospheric Pressure Photoionization (APPI) is another atmospheric pressure ionization technique, and its data is included here for a broader comparison.

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Recovery (%) (in Tomato Sauce)Reference
Sudan ITomato Sauce, Chilli Powder51095.3 - 98.2[5]
Sudan IITomato Sauce, Chilli Powder81592.4 - 96.3[5]
Sudan IIITomato Sauce, Chilli Powder122090.1 - 94.5[5]
Sudan IVTomato Sauce, Chilli Powder182488.7 - 92.8[5]

From the available data, ESI generally demonstrates higher sensitivity with lower limits of detection and quantification for a broad range of Sudan dyes. However, APCI has been shown to be a viable and effective technique for the analysis of Sudan I. The APPI data suggests that alternative atmospheric pressure ionization methods can also provide excellent sensitivity for all four major Sudan dyes.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for both ESI and APCI methods.

UPLC-ESI-MS/MS Protocol for Sudan Dyes in Food[3]
  • Sample Preparation: Samples are extracted with acetonitrile, and water is added to the extract. The supernatant is analyzed after refrigeration and centrifugation.

  • Liquid Chromatography:

    • Column: Acquity BEH C18

    • Mobile Phase: Gradient elution with a mixture of solvents (specifics detailed in the reference).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Matrix Calibration: Used for quantitative testing.

HPLC-APCI-MS Protocol for Sudan I in Spices[4]
  • Sample Preparation:

    • Procedure A (for lower levels): Extraction with methanol.

    • Procedure B (for higher levels): Extraction with ethanol.

  • Liquid Chromatography:

    • Mobile Phase: Acetonitrile (A) and methanol (B). Isocratic at 70% A for 8 minutes, followed by a gradient to 100% B in 10 minutes.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Monitoring of m/z 248 and 249, corresponding to [M]+ and [M+H]+.

Matrix Effects

A significant consideration in the analysis of complex samples like food is the potential for matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Generally, APCI is considered to be less susceptible to matrix effects than ESI.[6] This is because the gas-phase ionization mechanism of APCI is less affected by the presence of non-volatile matrix components compared to the liquid-phase ionization of ESI. For the analysis of Sudan dyes in complex matrices like spices, the potentially lower susceptibility of APCI to matrix effects could be a significant advantage.

Visualizing the Process

To better understand the analytical workflow and the fundamental differences between the ionization techniques, the following diagrams are provided.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) sample Food Sample (e.g., Chili Powder) extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction cleanup Cleanup/Filtration extraction->cleanup injection Injection cleanup->injection column LC Column Separation injection->column ionization Ionization (ESI or APCI) column->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis & Quantification detector->data_analysis Ionization_Mechanisms cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) esi_capillary Charged Capillary esi_droplets Charged Droplets esi_capillary->esi_droplets Nebulization esi_solvent_evap Solvent Evaporation esi_droplets->esi_solvent_evap Desolvation esi_ions Gaseous Ions [M+H]+ esi_solvent_evap->esi_ions Ion Ejection apci_nebulizer Heated Nebulizer apci_vapor Analyte & Solvent Vapor apci_nebulizer->apci_vapor Vaporization apci_ci Chemical Ionization apci_vapor->apci_ci apci_corona Corona Discharge apci_reagent_ions Solvent Reagent Ions apci_corona->apci_reagent_ions apci_reagent_ions->apci_ci apci_ions Gaseous Ions [M+H]+ apci_ci->apci_ions

References

Safety Operating Guide

Navigating the Safe Disposal of Sudan I: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential safety and logistical information for the proper disposal of Sudan I (C.I. Solvent Yellow 14), a synthetic azo dye recognized for its potential health hazards. Adherence to these procedures is critical for minimizing risk and ensuring the well-being of personnel and the environment.

Sudan I is classified as a hazardous substance, noted as a potential skin sensitizer, a suspected carcinogen, and is suspected of causing genetic defects.[1][2][3][4] It may also cause long-term adverse effects in aquatic ecosystems.[2][3] Therefore, meticulous planning and execution of its disposal are mandatory.

Immediate Safety and Handling Protocols

Before beginning any procedure involving Sudan I, ensure all safety precautions are understood and implemented.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[2][4]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[1][2][4]

  • Body Protection: Wear a lab coat or overalls and, if necessary, a PVC apron.[1]

  • Respiratory Protection: In situations where dust may be generated, use an appropriate NIOSH-certified dust respirator.[1]

Safe Handling and Storage:

  • Work in a well-ventilated area, preferably using local exhaust ventilation.[2][3][4]

  • Avoid generating dust.[1][2][4]

  • Prevent contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in areas where Sudan I is handled.[1][3][5]

  • Store containers in a cool, dry, well-ventilated area, keeping them securely sealed.[3][5]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuffs.[1][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for Sudan I.

PropertyValueSource
Oral Toxicity (LD50) > 10,000 mg/kg (Rat)[7]
pH 10.2 (at 26 °C)[3]
Water Solubility 0.5 g/L (at 30 °C)[6]
Hazard Class Skin Sensitizer (Category 1), Germ Cell Mutagenicity (Category 2), Carcinogenicity (Category 2)[2][4]

Step-by-Step Disposal and Decontamination Procedures

The disposal of Sudan I must be treated as hazardous waste and conducted in accordance with all applicable local, state, and federal regulations.[3][4][5]

Step 1: Waste Collection
  • Segregation: Collect all Sudan I waste, including contaminated materials (e.g., gloves, wipes, weighing papers), separately from other waste streams.

  • Containerization: Place the waste into a designated, clearly labeled, and sealed hazardous waste container. Polyethylene or polypropylene containers are suitable.[5] Ensure the container is free from leaks.[5]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Minor Spills:

  • Control Access: Restrict access to the spill area.

  • PPE: Ensure appropriate PPE is worn before cleanup.

  • Cleanup: Use dry cleanup procedures to avoid generating dust.[1][5]

    • Gently sweep or vacuum the solid material. A vacuum cleaner must be fitted with a HEPA-type exhaust filter.[1][5]

    • Alternatively, dampen the material with water to prevent it from becoming airborne before sweeping.[1][5]

  • Collection: Place the collected material into a labeled container for hazardous waste disposal.[1][5]

Major Spills:

  • Evacuate: Clear all personnel from the area and move upwind.[5]

  • Alert: Notify emergency responders or the institutional safety office, providing the location and nature of the hazard.[1]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Prevent the spilled material from entering drains or waterways.[1] Cleanup should only be performed by trained personnel.

Step 3: Final Disposal
  • Consult Authority: The final disposal method must be determined in consultation with a licensed waste management authority or your institution's environmental health and safety department.[1][5]

  • Approved Methods: Common disposal methods for substances like Sudan I include:

    • Incineration: Disposal in a licensed incinerator, often after being mixed with a suitable combustible material.[1][5]

    • Landfill: Burial in a licensed hazardous waste landfill.[1][5]

  • Regulatory Compliance: All disposal activities must strictly adhere to official local, regional, and national regulations.[3]

Step 4: Container Decontamination
  • Empty containers must be decontaminated before disposal.

  • Do not reuse empty containers for any purpose.[3]

  • Observe all safety labels and warnings on the container until it has been properly cleaned and destroyed.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper handling and disposal of Sudan I waste.

Sudan_I_Disposal_Workflow start Sudan I Waste Generated collect Step 1: Collect Waste in Labeled, Sealed Hazardous Waste Container start->collect spill_check Spill Occurs? collect->spill_check minor_spill Minor Spill: - Wear Full PPE - Use Dry Cleanup (HEPA Vac) - Collect in Waste Container spill_check->minor_spill Yes (Minor) major_spill Major Spill: - Evacuate Area - Alert Emergency Responders - Prevent Entry to Drains spill_check->major_spill Yes (Major) storage Store Securely for Pickup spill_check->storage No minor_spill->collect consult Step 2: Consult Waste Management Authority / EHS major_spill->consult storage->consult transport Arrange Transport by Licensed Contractor consult->transport dispose Step 3: Final Disposal (Incineration or Landfill) transport->dispose end Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of Sudan I waste.

References

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